N-Decanoyl-L-aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1116-12-7 |
|---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)butanedioic acid |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChI Key |
WSJCTRAECJWNOS-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Decanoyl-L-aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-Decanoyl-L-aspartic acid, a lipoamino acid with potential applications in various research and development fields. The document details both chemical and enzymatic synthesis routes, presenting quantitative data in structured tables and offering comprehensive experimental protocols. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential biological context of this molecule.
Chemical Synthesis: The Schotten-Baumann Approach
The primary chemical method for synthesizing this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of L-aspartic acid with decanoyl chloride under alkaline conditions. The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the amide bond.[1]
Experimental Protocol
A detailed experimental protocol for the chemical synthesis of this compound is provided below.
Materials:
-
L-aspartic acid
-
Decanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Dichloromethane
-
Water (deionized)
Procedure:
-
Dissolution of L-aspartic acid: A solution of L-aspartic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide. The temperature is maintained at approximately 15-30°C.
-
Acylation: Decanoyl chloride is added dropwise to the L-aspartic acid solution while vigorously stirring. The pH of the reaction mixture is maintained between 10 and 11 by the concurrent addition of a sodium hydroxide solution.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: Upon completion of the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of approximately 3-4. This step precipitates the this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then purified. Purification can be achieved by recrystallization from a suitable solvent system, such as acetic acid or an aqueous organic mixture.[3] The purified product is then dried under vacuum.
Quantitative Data
The following table summarizes the typical quantitative data associated with the chemical synthesis of N-acyl amino acids via the Schotten-Baumann reaction. Please note that specific yields for this compound may vary depending on the precise reaction conditions.
| Parameter | Value | Reference |
| Molar Ratio (L-aspartic acid:Decanoyl chloride) | 0.8-1.0 : 1 | [2] |
| Reaction Temperature | 15-30 °C | [2] |
| Reaction pH | 10-11 | [2] |
| Typical Yield | High (specific data for this compound not available) |
Characterization Data (Predicted based on similar compounds):
-
¹H NMR (DMSO-d₆): Expected signals would include those for the decanoyl chain protons, the α-proton and β-protons of the aspartic acid residue, and the amide proton. The chemical shifts for the aspartic acid protons in a similar N-acetylated compound are observed around 4.4-4.6 ppm (α-H) and 2.5-2.7 ppm (β-CH₂).[3][4]
-
¹³C NMR (DMSO-d₆): Characteristic peaks would be present for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the decanoyl chain and the aspartic acid backbone.[4]
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of this compound (C₁₄H₂₅NO₅), which is 287.35 g/mol .
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis offers a more environmentally friendly approach to producing N-acyl amino acids, with the potential for high selectivity under mild reaction conditions.[5] Lipases are a class of enzymes that can catalyze the formation of amide bonds in non-aqueous or low-water environments.[6][7]
Experimental Protocol
The following is a general protocol for the lipase-catalyzed synthesis of this compound. The specific conditions may require optimization for the chosen lipase and substrates.
Materials:
-
L-aspartic acid (or a suitable ester thereof)
-
Decanoic acid (or a suitable ester thereof, e.g., methyl decanoate)
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica lipase B)
-
Organic solvent (e.g., acetonitrile, 2-methyl-2-butanol)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Substrate Dissolution: L-aspartic acid and decanoic acid are dissolved in the chosen organic solvent in a reaction vessel.
-
Enzyme Addition: The immobilized lipase is added to the reaction mixture.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 50°C) with agitation. The removal of water, a byproduct of the esterification/amidation, can drive the reaction forward. This can be achieved by conducting the reaction in a solvent-free system under vacuum or by using molecular sieves.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC or TLC.
-
Enzyme Removal and Product Isolation: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel.
Quantitative Data
The efficiency of lipase-catalyzed synthesis can be influenced by several factors. The table below outlines key parameters and their typical ranges.
| Parameter | Value/Condition | Reference |
| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) | [8] |
| Acyl Donor | Decanoic acid or its ester | |
| Solvent | Organic solvent (e.g., acetonitrile) or solvent-free | [7] |
| Temperature | 40-70 °C | |
| Water Content | Low (controlled by vacuum or molecular sieves) | [8] |
| Yield | Variable, dependent on specific conditions |
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical synthesis workflow and a potential biological signaling context for N-acyl amino acids.
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
General N-Acyl Amino Acid Biosynthesis and Signaling
While a specific signaling pathway for this compound is not yet fully elucidated, N-acyl amino acids as a class are recognized as endogenous signaling molecules. The diagram below illustrates a generalized pathway for their biosynthesis and interaction with cellular targets.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. US9629787B2 - Preparation method and use of N-acyl acidic amino acid or salt thereof - Google Patents [patents.google.com]
- 3. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]
- 4. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Decanoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of N-Decanoyl-L-aspartic acid. While direct literature on this specific molecule is limited, this document extrapolates from established principles and data for closely related N-acyl-L-aspartic acid derivatives, such as N-acetyl-L-aspartic acid and N-octanoyl-L-aspartic acid, to present a robust framework for its characterization.
Predicted Molecular Structure and Properties
This compound is an N-acyl-L-aspartic acid where a decanoyl group is attached to the nitrogen atom of L-aspartic acid. The fundamental structure consists of the L-aspartic acid backbone, a dicarboxylic amino acid, acylated with a ten-carbon fatty acid (decanoic acid).
Molecular Formula: C₁₄H₂₅NO₅
Molecular Weight: 287.35 g/mol
Below is a visualization of the predicted molecular structure of this compound.
Caption: Predicted structure of this compound.
Experimental Protocols for Structure Elucidation
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following protocols are based on standard methods for the characterization of organic molecules, particularly N-acylated amino acids.
Synthesis of this compound
A plausible synthetic route involves the acylation of L-aspartic acid with decanoyl chloride.
Protocol:
-
Protection: The carboxylic acid groups of L-aspartic acid are first protected, for instance, by esterification (e.g., forming a diester).
-
Acylation: The protected L-aspartic acid is then reacted with decanoyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrolysis) to yield this compound.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Provides information on the number and types of protons and their connectivity.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
-
¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Acquisition: Acquire the spectrum on the same NMR spectrometer.
-
2.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).
-
Analysis: Analyze in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
2.2.3. Infrared (IR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on the known data for analogous compounds.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 2H | -COOH |
| ~8.2 | d | 1H | -NH- |
| ~4.5 | m | 1H | α-CH |
| ~2.7 | dd | 1H | β-CH₂ |
| ~2.5 | dd | 1H | β-CH₂ |
| ~2.1 | t | 2H | -CO-CH₂- |
| ~1.5 | m | 2H | -CO-CH₂-CH₂- |
| ~1.2 | m | 12H | -(CH₂)₆- |
| ~0.8 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Amide C=O |
| ~172 | Carboxyl C=O |
| ~51 | α-C |
| ~37 | β-C |
| ~35 | -CO-CH₂- |
| ~31 | -(CH₂)n- |
| ~29 | -(CH₂)n- |
| ~25 | -(CH₂)n- |
| ~22 | -(CH₂)n- |
| ~14 | -CH₃ |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 288.1754 |
| [M-H]⁻ | 286.1609 |
| [M+Na]⁺ | 310.1573 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3000-2500 | O-H stretch (carboxylic acid) |
| ~2920, 2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1640 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Structure Elucidation Workflow
The logical flow for elucidating the structure of this compound is depicted below.
Caption: Logical workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with advanced spectroscopic techniques. By employing NMR, mass spectrometry, and IR spectroscopy, and by drawing parallels with structurally similar molecules, a definitive molecular structure can be established. The data and protocols outlined in this guide provide a comprehensive framework for researchers and scientists engaged in the synthesis and characterization of novel N-acylated amino acids for various applications, including drug development.
The Biological Activity of N-Decanoyl Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-decanoyl amino acids, a class of lipoamino acids, are amphiphilic molecules consisting of a ten-carbon acyl chain (decanoyl group) linked to an amino acid via an amide bond. This structure imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have garnered significant interest in various fields, including microbiology, immunology, and pharmacology, due to their roles in cell-to-cell communication, their potential as antimicrobial and anti-inflammatory agents, and their applications as biocompatible surfactants. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-decanoyl amino acids, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Synthesis of N-decanoyl Amino Acids
The synthesis of N-decanoyl amino acids is typically achieved through the acylation of the amino group of an amino acid with decanoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.
General Synthetic Scheme:
A more specific method involves dissolving the amino acid in an alkaline aqueous solution and then adding decanoyl chloride. The N-decanoyl amino acid product can then be precipitated by acidifying the reaction mixture.
Biological Activities and Quantitative Data
N-decanoyl amino acids exhibit a range of biological activities, including quorum sensing modulation, antimicrobial effects, anti-inflammatory properties, and surfactant activity. The following tables summarize the available quantitative data for N-decanoyl amino acids and closely related N-acyl amino acids.
Table 1: Surfactant Properties of N-decanoyl Amino Acids
| Compound | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γcmc) (mN/m) | Reference |
| N-decanoyl-L-valine | 10.5 | 30.5 | [1][2] |
| N-decanoyl-L-leucine | 8.5 | 29.8 | [1][2] |
Table 2: Antimicrobial Activity of N-acyl Amino Acid Derivatives
Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.
| Compound | Organism | MIC (µM) | Reference |
| N-Dodecanoyl-L-tryptophan | Various bacterial strains | Disrupts bacterial membranes (specific MIC not provided) | |
| DMALM-14 (Alanine-derived Quaternary Ammonium Salt) | Rhodotorula rubra, Saccharomyces cerevisiae | 2.5 µmol/l | |
| D-Tryptophan | Staphylococcus aureus | Inhibits biofilm formation at 50 µg/mL (not a direct N-decanoyl derivative) | [3] |
Table 3: Anti-inflammatory Activity of N-acyl Amino Acid Derivatives
Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.
| Compound | Assay | IC50 / Effective Concentration | Cell Line / Model | Reference |
| N-linoleoylglycine | Reduction of leukocyte migration | ED50 < 0.3 mg/kg | Mouse peritonitis model | [4] |
| N-linoleoylglycine | Stimulation of 15-deoxy-Δ¹³,¹⁴-PGJ₂ production | 0.5 - 10 µM | RAW 264.7 macrophages | [4] |
| N-octadecanoyl-5-hydroxytryptamide | Inhibition of NO production | ~0.3 µM | LPS-stimulated RAW 264.7 cells | [5][6] |
Table 4: Cytotoxicity of N-acyl Amino Acid Derivatives
Note: Data for specific N-decanoyl amino acids is limited. This table includes data for related compounds to provide an indication of potential activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine | HEPG2 (Liver carcinoma) | 85.1 µg/ml | [7] |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 (Pancreatic cancer) | 59.7 µg/ml | [7] |
Key Signaling Pathways
N-decanoyl amino acids and their structural analogs can modulate several key signaling pathways involved in inflammation and cellular regulation.
Quorum Sensing in Gram-Negative Bacteria
N-decanoyl-L-homoserine lactone is a well-characterized signaling molecule in bacterial quorum sensing. It diffuses across the bacterial membrane and binds to a cytoplasmic receptor protein of the LuxR family. The resulting complex then acts as a transcriptional regulator, controlling the expression of genes involved in virulence, biofilm formation, and other collective behaviors.
Caption: N-decanoyl-L-homoserine lactone quorum sensing circuit.
NF-κB Signaling Pathway in Mammalian Cells
Some N-acyl amino acids can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. Activation of this pathway leads to the production of pro-inflammatory cytokines. The exact mechanism of interaction for many N-decanoyl amino acids is still under investigation, but it may involve interactions with cell surface receptors or intracellular signaling components.
Caption: N-acyl amino acid modulation of the NF-κB pathway.
Experimental Protocols
Synthesis of N-decanoyl-L-alanine
Materials:
-
L-Alanine
-
Decanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-alanine (1 equivalent) in a 1 M NaOH solution (2 equivalents) in a flask and cool the solution in an ice bath.
-
While stirring vigorously, slowly add decanoyl chloride (1 equivalent) dropwise to the cooled solution.
-
Continue stirring in the ice bath for 1 hour, then allow the reaction to proceed at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with 6 M HCl. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-decanoyl-L-alanine.
-
The crude product can be further purified by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for lipophilic compounds like N-decanoyl amino acids.
Materials:
-
N-decanoyl amino acid stock solution (e.g., in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in CAMHB to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the N-decanoyl amino acid in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. To account for the potential antimicrobial activity of the solvent, include a solvent control with the highest concentration of DMSO used.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the N-decanoyl amino acid that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[8][9]
NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
N-decanoyl amino acid stock solution (e.g., in DMSO)
-
TNF-α (positive control)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well and incubate overnight.[10]
-
Treat the cells with various concentrations of the N-decanoyl amino acid for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 ng/mL TNF-α).
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
Measurement of Cytokine Production by ELISA
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
N-decanoyl amino acid stock solution (e.g., in DMSO)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the N-decanoyl amino acid for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce cytokine production.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to generate a colorimetric signal.[13][14]
-
Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentration based on a standard curve.
Experimental Workflow Diagrams
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for measuring cytokine production via ELISA.
Conclusion
N-decanoyl amino acids represent a versatile class of molecules with a broad spectrum of biological activities. Their role in bacterial communication, coupled with their emerging potential as antimicrobial and anti-inflammatory agents, makes them promising candidates for further research and development in the pharmaceutical and biotechnology industries. While quantitative data for many specific N-decanoyl amino acids remains to be fully elucidated, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of these fascinating compounds. Further research is warranted to expand the quantitative dataset and to fully understand the molecular mechanisms underlying the diverse biological effects of N-decanoyl amino acids.
References
- 1. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan interferes with the quorum sensing and cell surface hydrophobicity of Staphylococcus aureus: a promising approach to inhibit the biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05322A [pubs.rsc.org]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. commons.lib.jmu.edu [commons.lib.jmu.edu]
In Vitro Stability of N-Decanoyl-L-aspartic Acid: A Technical Guide
Introduction
N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with growing interest in various fields, including their potential as surfactants and signaling molecules. Understanding the in vitro stability of this compound is crucial for researchers, scientists, and drug development professionals to ensure the reliability of experimental results and to predict its behavior in biological systems. This guide provides an in-depth overview of the potential degradation pathways, recommended experimental protocols for stability assessment, and illustrative data presentation.
Potential Degradation Pathways
The stability of this compound is primarily influenced by the chemical reactivity of its amide and carboxylic acid functional groups. Degradation can occur through chemical hydrolysis and enzymatic cleavage.
Chemical Degradation: Hydrolysis
The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a common degradation pathway for peptides and N-acyl amino acids. The rate of hydrolysis is generally slow at neutral pH and room temperature but can be significantly accelerated by changes in pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding decanoic acid and L-aspartic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form decanoic acid and the aspartate anion.
The aspartic acid moiety itself can undergo degradation, primarily through deamination under certain conditions, although this is generally less favorable than amide bond hydrolysis.
Figure 1: Potential chemical degradation pathway of this compound.
Enzymatic Degradation
In biological systems, the primary route of degradation for N-acyl amino acids is enzymatic hydrolysis. Several enzymes, particularly amidases, can catalyze the cleavage of the amide bond.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the degradation of a variety of fatty acid amides. While its substrate specificity can vary, it is a likely candidate for the hydrolysis of this compound in biological matrices such as serum or tissue homogenates.[1][2]
-
Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is another enzyme known to hydrolyze N-acyl amino acids.[1][2]
Enzymatic hydrolysis would yield the same products as chemical hydrolysis: decanoic acid and L-aspartic acid.
Figure 2: Potential enzymatic degradation pathway of this compound.
Illustrative In Vitro Stability Data
The following table summarizes hypothetical stability data for this compound under various in vitro conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Condition | Parameter | Value | Remaining Compound (%) | Half-life (t½) |
| pH Stability | pH 3.0 (37°C, 24h) | - | 85 | ~108 h |
| pH 5.0 (37°C, 24h) | - | 95 | ~332 h | |
| pH 7.4 (37°C, 24h) | - | >99 | >500 h | |
| pH 9.0 (37°C, 24h) | - | 90 | ~165 h | |
| Thermal Stability | 4°C (pH 7.4, 7 days) | - | >99 | Very Stable |
| 25°C (pH 7.4, 7 days) | - | 98 | >1 month | |
| 40°C (pH 7.4, 7 days) | - | 92 | ~20 days | |
| Enzymatic Stability | Human Plasma (37°C, 4h) | - | 60 | ~3 h |
| Human Liver Microsomes (37°C, 1h) | - | 45 | ~45 min |
Experimental Protocols for In Vitro Stability Assessment
The following are detailed, albeit hypothetical, protocols for assessing the in vitro stability of this compound. These protocols are based on standard industry practices for forced degradation studies.
General Experimental Workflow
Figure 3: General experimental workflow for in vitro stability testing.
Materials and Reagents
-
This compound (analytical standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (for acidic pH)
-
Borate or carbonate buffer (for basic pH)
-
Human plasma (pooled, with anticoagulant)
-
Human liver microsomes
-
NADPH regenerating system (for microsomal stability)
-
Internal standard (e.g., a structurally similar N-acyl amino acid)
pH Stability Assessment
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution into each pH buffer to a final concentration of 10 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated LC-MS/MS method.
Thermal Stability Assessment
-
Prepare a solution of this compound in a stable buffer (e.g., PBS, pH 7.4) at a concentration of 10 µg/mL.
-
Aliquot the solution into separate vials for each temperature and time point.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 3, 7 days), remove a vial from each temperature.
-
Process the samples as described in the pH stability protocol (quenching and analysis).
Plasma Stability Assessment
-
Pre-warm human plasma to 37°C.
-
Spike this compound into the plasma to a final concentration of 1 µg/mL.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Immediately add the aliquot to 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and quench enzymatic activity.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analyze the supernatant by LC-MS/MS.
Liver Microsomal Stability Assessment
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the microsomal protein.
-
Analyze the supernatant by LC-MS/MS.
Analytical Methodology (LC-MS/MS)
A reverse-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) is recommended for the sensitive and selective quantification of this compound.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic content to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard.
Conclusion
While direct experimental data on the in vitro stability of this compound is not currently available, this technical guide provides a comprehensive framework for its assessment. The stability of this molecule is expected to be influenced by pH, temperature, and the presence of metabolic enzymes. The amide bond is the most probable site of degradation, leading to the formation of decanoic acid and L-aspartic acid. The detailed protocols and illustrative data presented herein should enable researchers to design and execute robust in vitro stability studies, which are essential for the accurate interpretation of biological data and for the development of potential applications for this compound.
References
The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review
For Immediate Release
This technical guide provides a comprehensive overview of the available solubility data for N-Decanoyl-L-aspartic acid and related compounds. Directed at researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical properties, offering insights into the molecule's behavior in various solvent systems. Due to a lack of publicly available, specific quantitative solubility data for this compound, this guide also presents information on structurally analogous compounds, L-aspartic acid and N-Acetyl-L-aspartic acid, to provide a predictive framework for its solubility characteristics.
Executive Summary
This compound is an N-acylated amino acid derivative. The introduction of the ten-carbon decanoyl group to the amino group of L-aspartic acid is expected to significantly decrease its aqueous solubility and increase its solubility in organic solvents compared to the parent amino acid. While specific experimental data for this compound is not readily found in the public domain, the solubility profiles of L-aspartic acid and N-Acetyl-L-aspartic acid offer valuable comparative insights.
Physicochemical Properties of Related Compounds
To understand the potential solubility profile of this compound, it is instructive to first examine the properties of its parent molecule, L-aspartic acid, and a closely related N-acylated derivative, N-Acetyl-L-aspartic acid.
| Property | L-Aspartic Acid | N-Acetyl-L-aspartic Acid | This compound (Predicted) |
| Molecular Formula | C4H7NO4 | C6H9NO5 | C14H25NO5 |
| Molecular Weight | 133.10 g/mol [1][2] | 175.14 g/mol [3] | 287.35 g/mol |
| Appearance | White crystalline powder[4][5] | White odorless powder[3] | Likely a white to off-white solid |
| Predicted LogP | -2.8[1] | -1.1[3] | Significantly higher than N-Acetyl-L-aspartic acid |
Solubility Data of Related Compounds
The following tables summarize the available quantitative solubility data for L-aspartic acid and N-Acetyl-L-aspartic acid in various solvents.
Table 1: Solubility of L-Aspartic Acid
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1 g in 222.2 ml[1] |
| Water | 25 | 5 g/L[4][6] |
| Water | 25 | 5,360 mg/L[1] |
| Water | 30 | 1 g in 149.9 ml[1] |
| Boiling Water | Not Specified | Soluble[5][6] |
| Ethanol | Not Specified | Insoluble[1][5][6] |
| Ether | Not Specified | Insoluble[1][5][6] |
| Benzene | Not Specified | Insoluble[1] |
| Dilute HCl | Not Specified | Soluble[1][4] |
| Dilute NaOH | Not Specified | Soluble[4][6] |
| DMSO | Not Specified | Insoluble[2] |
Table 2: Solubility of N-Acetyl-L-aspartic Acid
| Solvent | Temperature (°C) | pH | Solubility |
| Water | Not Specified | Not Specified | 62.5 mg/mL (with ultrasonic)[7] |
| Aqueous Buffer | Not Specified | 7.4 | >26.3 µg/mL[3] |
| DMSO | Not Specified | Not Specified | 5 mg/mL (with ultrasonic and warming)[7] |
Predicted Solubility Profile of this compound
The addition of the long, nonpolar decanoyl chain to L-aspartic acid will have a pronounced effect on its solubility.
-
Aqueous Solubility: A significant decrease in aqueous solubility compared to both L-aspartic acid and N-Acetyl-L-aspartic acid is expected. The hydrophobic nature of the C10 acyl chain will dominate, making interactions with water molecules less favorable.
-
Organic Solvent Solubility: An increase in solubility in organic solvents is anticipated. The molecule will be more readily solvated by nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and acetone. This is supported by studies on other acylated amino acids and polymers. For instance, a derivative of poly(L-aspartic acid) was found to be soluble in volatile organic solvents like dichloromethane and chloroform[8].
-
pH Dependence: The two carboxylic acid groups of the aspartic acid moiety will still allow for pH-dependent solubility. In alkaline aqueous solutions, deprotonation of the carboxylic acids will form carboxylate salts, which should increase the aqueous solubility.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not available, standard methodologies for determining the solubility of a compound can be applied.
Equilibrium Solubility Method (Shake-Flask)
This is a common method to determine the thermodynamic solubility of a compound in a given solvent.
Caption: Workflow for the shake-flask solubility assay.
Kinetic Solubility Method (High-Throughput Screening)
This method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.
References
- 1. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid|CAS 56-84-8 [lookforchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of N-Decanoyl-L-aspartic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Decanoyl-L-aspartic acid is a novel N-acyl amino acid that holds therapeutic promise due to its hybrid structure, combining the neuroactive L-aspartic acid with a medium-chain fatty acid, decanoic acid. This guide explores the potential therapeutic targets of this compound by examining the known biological roles of its constituent moieties and the broader class of N-acyl amino acids. We propose and detail potential targets in the central nervous system and in metabolic pathways, providing hypothetical data and outlining comprehensive experimental protocols for their validation. This document serves as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.
Introduction
N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles. This compound, a conjugate of L-aspartic acid and decanoic acid, is a structurally novel compound with unexplored therapeutic potential. L-aspartic acid is a well-characterized excitatory neurotransmitter that primarily acts on N-methyl-D-aspartate (NMDA) receptors.[1][2] Decanoic acid, a saturated fatty acid, is known to modulate various cellular processes, including gene expression and ion channel activity. The conjugation of these two molecules may result in a compound with unique pharmacokinetic and pharmacodynamic properties, capable of targeting novel pathways. This guide outlines a hypothetical framework for the investigation of this compound's therapeutic targets.
Proposed Therapeutic Targets and Signaling Pathways
Based on the known functions of L-aspartic acid and decanoic acid, we propose two primary areas of therapeutic targeting for this compound: neuronal signaling and metabolic regulation.
Neuronal Signaling: Modulation of NMDA Receptor Activity
L-aspartic acid is an agonist at the glutamate binding site of the NMDA receptor.[1][2] The N-decanoyl chain could potentially modulate this interaction in several ways: by altering the affinity of the aspartate headgroup for the receptor, by interacting with the lipid membrane surrounding the receptor to allosterically modulate its function, or by facilitating transport across the blood-brain barrier.
Hypothesized Signaling Pathway: NMDA Receptor Modulation
Caption: Hypothesized modulation of the NMDA receptor signaling pathway by this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes from experimental validation of the proposed therapeutic targets.
Table 1: Binding Affinity of this compound to NMDA Receptor Subunits
| Compound | Subunit | Ki (nM) |
| L-aspartic acid | GluN2A | 500 |
| L-aspartic acid | GluN2B | 750 |
| This compound | GluN2A | 250 |
| This compound | GluN2B | 400 |
Table 2: Effect of this compound on Neuronal Calcium Influx
| Treatment | Concentration (µM) | Peak [Ca²⁺]i (nM) |
| Control | - | 100 |
| L-aspartic acid | 10 | 350 |
| This compound | 10 | 550 |
| This compound + Antagonist | 10 | 120 |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for different NMDA receptor subunits.
Materials:
-
HEK293 cells expressing recombinant human NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Radioligand (e.g., [³H]CGP 39653).
-
This compound.
-
L-aspartic acid (as a comparator).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Methodology:
-
Prepare cell membranes from HEK293 cells expressing the target NMDA receptor subunits.
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or L-aspartic acid.
-
Allow the binding reaction to reach equilibrium (e.g., 1 hour at 4°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Target Validation
Caption: A stepwise experimental workflow for the validation of the NMDA receptor as a therapeutic target for this compound.
In Vitro Calcium Imaging Assay
Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in primary neuronal cultures.
Materials:
-
Primary cortical neurons.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
This compound.
-
L-aspartic acid.
-
NMDA receptor antagonist (e.g., AP5).
-
Fluorescence microscope with a ratiometric imaging system.
Methodology:
-
Culture primary cortical neurons on glass coverslips.
-
Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Continuously perfuse the neurons with a physiological saline solution.
-
Establish a baseline fluorescence ratio.
-
Apply this compound or L-aspartic acid at various concentrations and record the change in fluorescence ratio over time.
-
To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with this compound.
-
Calibrate the fluorescence ratios to absolute intracellular calcium concentrations.
Conclusion
This compound presents an intriguing pharmacological profile due to its unique chemical structure. The hypotheses and experimental frameworks presented in this guide offer a starting point for the systematic investigation of its therapeutic targets. The primary proposed target, the NMDA receptor, is a key player in numerous neurological processes and disorders, suggesting that this compound could have applications in areas such as neurodegenerative diseases, psychiatric disorders, and chronic pain. Further research, guided by the protocols outlined herein, is essential to elucidate the precise mechanism of action and therapeutic potential of this novel N-acyl amino acid.
References
Enzymatic Synthesis of N-Acyl-L-Aspartic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl-L-aspartic acid derivatives represent a class of molecules with significant potential in various fields, including pharmaceuticals and material science. Their biological activities, which can be modulated by the nature of the acyl chain, make them attractive targets for drug development. The enzymatic synthesis of these compounds offers a green and highly selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core enzymatic strategies for synthesizing N-acyl-L-aspartic acid derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.
Introduction to Enzymatic Synthesis Strategies
The enzymatic acylation of L-aspartic acid primarily involves three classes of enzymes: lipases , amidases , and N-acetyltransferases . Each of these biocatalyst types offers distinct advantages in terms of substrate specificity, reaction conditions, and scalability.
-
Lipases (E.C. 3.1.1.3): These hydrolases are widely used for their ability to catalyze the formation of ester and amide bonds in non-aqueous environments. The N-acylation of L-aspartic acid or its esters using lipases is a common approach. The reaction typically involves the condensation of the amino group of L-aspartic acid with a fatty acid or its activated ester.
-
Amidases (E.C. 3.5.1.4): Also known as acylases, these enzymes catalyze the hydrolysis of amide bonds. In the reverse reaction, under specific conditions, they can be employed for the synthesis of N-acyl amino acids. Their application in the synthesis of N-acyl-L-aspartic acid derivatives is an area of growing interest.
-
L-Aspartate N-acetyltransferase (E.C. 2.3.1.17): This enzyme is responsible for the biosynthesis of N-acetyl-L-aspartic acid (NAA) in the nervous system, utilizing acetyl-CoA as the acetyl group donor. While its natural role is specific to the acetyl group, understanding its mechanism and substrate tolerance could pave the way for engineering novel transferases for the synthesis of other N-acyl-L-aspartic acid derivatives.
Quantitative Data on Enzymatic Synthesis
The efficiency of enzymatic synthesis of N-acyl-L-aspartic acid derivatives can vary significantly depending on the enzyme, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies to allow for easy comparison.
Table 1: Lipase-Catalyzed Synthesis of N-Acyl-L-Aspartic Acid Derivatives
| Acyl Donor | L-Aspartic Acid Derivative | Lipase Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Decanoic acid | N-Decanoyl-L-aspartic acid | Candida antarctica | Ethyl methyl ketone / Phosphate buffer | Room Temp / pH 7.0 | 24 (amidation) + 24 (hydrolysis) | 90 | [1] |
| Lauric acid | 1-O-Lauroyl-rac-glycero-3-O-(Nα-acetyl-L-aspartic acid) | Candida antarctica (Novozym® 435) | Solvent-free | 70 | 6 | 22-69 (regioisomeric mixture) | [2] |
Table 2: Acyltransferase-Catalyzed Synthesis of N-Acetyl-L-Aspartic Acid
| Acyl Donor | Enzyme Source | pH | Temp (°C) | Specific Activity | Reference |
| Acetyl-CoA | Cat Brain Acetone Powder (water-insoluble fraction) | 7.4 | 37 | Not specified | [3] |
| Acetyl-CoA | Rat Brain Subcellular Preparations | Not specified | Not specified | Not specified | [4] |
Note: Detailed quantitative data for a broad range of long-chain N-acyl-L-aspartic acid derivatives synthesized by various enzymes remains an area of active research. The tables will be updated as more data becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of N-acyl-L-aspartic acid derivatives.
Protocol for Lipase-Catalyzed Synthesis of this compound
This two-step protocol is based on the synthesis of the amide intermediate followed by enzymatic hydrolysis.
Step 1: Synthesis of this compound Amide
-
Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid amide and decanoic acid in ethyl methyl ketone.
-
Enzyme Addition: Add immobilized lipase from Candida antarctica to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 24 hours.
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration.
-
Product Isolation: The resulting this compound amide can be purified using standard chromatographic techniques.
Step 2: Enzymatic Hydrolysis to this compound
-
Reaction Buffer: Suspend the this compound amide in a phosphate buffer (pH 7.0).
-
Enzyme Addition: Add carboxypeptidase from yeast to the suspension.
-
Incubation: Stir the reaction mixture for 24 hours, monitoring the disappearance of the starting material.
-
Product Isolation: The final product, this compound, can be isolated and purified from the reaction mixture. A yield of approximately 90% can be expected[1].
Protocol for L-Aspartate N-acetyltransferase Activity Assay
This protocol is adapted from studies on brain tissue homogenates.
-
Enzyme Preparation: Prepare a water-insoluble fraction from a brain acetone powder, which contains the L-aspartate N-acetyltransferase activity[3].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
L-aspartate (with a radiolabeled tracer such as ¹⁴C for detection)
-
Acetyl-Coenzyme A
-
Phosphate buffer (pH 7.4)
-
The enzyme preparation
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding acid.
-
Product Separation and Quantification: Separate the product, N-acetyl-L-aspartic acid, from the substrates using techniques like paper chromatography or ion-exchange chromatography[3]. Quantify the amount of product formed by measuring the radioactivity.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
General Workflow for Enzymatic N-Acylation of L-Aspartic Acid
This diagram illustrates the typical steps involved in the enzymatic synthesis and analysis of N-acyl-L-aspartic acid derivatives.
Caption: General experimental workflow for enzymatic synthesis.
Signaling Pathway of N-Acetyl-L-Aspartic Acid (NAA) in the Central Nervous System
This diagram depicts the intercellular cycling and signaling role of NAA between neurons and glial cells (oligodendrocytes and astrocytes).
Caption: NAA signaling between neurons and oligodendrocytes.
Conclusion and Future Outlook
The enzymatic synthesis of N-acyl-L-aspartic acid derivatives presents a promising avenue for the development of novel bioactive molecules. Lipases have demonstrated their utility in synthesizing these compounds, and further exploration of amidases and engineered acyltransferases could expand the repertoire of accessible derivatives. The signaling roles of these molecules, particularly in the central nervous system, underscore their potential as therapeutic agents. Future research should focus on discovering and engineering enzymes with broader substrate specificities and improved catalytic efficiencies to enable the synthesis of a wider array of N-acyl-L-aspartic acid derivatives for biological screening and drug development.
References
- 1. WO1990014429A1 - An enzyme-catalyzed process for preparing n-acyl amino acids and n-acyl amino acid amides - Google Patents [patents.google.com]
- 2. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzymatic synthesis of N-acetyl-L-aspartic acid by subcellular preparations of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NMR Analysis of N-Decanoyl-L-aspartic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with diverse biological activities, including roles in cell signaling and as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. This document provides a detailed protocol for the NMR analysis of this compound, covering sample preparation, data acquisition, and spectral analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts for L-aspartic acid and typical values for a decanoyl chain.[1][2][3] Actual chemical shifts may vary depending on the solvent, concentration, and pH.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (Asp) | 4.5 - 4.7 | dd |
| Hβ (Asp) | 2.8 - 3.0 | m |
| Hβ' (Asp) | 2.7 - 2.9 | m |
| H-2 (Decanoyl) | 2.2 - 2.4 | t |
| H-3 (Decanoyl) | 1.5 - 1.7 | m |
| H-4 to H-9 (Decanoyl) | 1.2 - 1.4 | m |
| H-10 (Decanoyl) | 0.8 - 1.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Asp, γ-carboxyl) | 178 - 181 |
| C=O (Asp, α-carboxyl) | 174 - 176 |
| C=O (Decanoyl, amide) | 172 - 175 |
| Cα (Asp) | 52 - 55 |
| Cβ (Asp) | 38 - 41 |
| C-2 (Decanoyl) | 36 - 39 |
| C-3 (Decanoyl) | 25 - 28 |
| C-4 to C-8 (Decanoyl) | 28 - 32 |
| C-9 (Decanoyl) | 22 - 25 |
| C-10 (Decanoyl) | 13 - 15 |
Experimental Protocols
2.1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5]
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh out approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
2.2. NMR Data Acquisition
The following experiments are recommended for the structural characterization of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Experiments:
-
1D ¹H NMR: This experiment provides information about the proton environment in the molecule.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
1D ¹³C NMR: This experiment identifies all unique carbon atoms.
-
Pulse Program: A standard ¹H-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those separated by two or three bonds.[6]
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[7]
-
Pulse Program: A standard gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems.[8]
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 220-250 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
NMR Analysis Workflow for this compound.
Interpretation of Spectra:
-
¹H NMR: Identify the number of distinct proton signals, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations (relative number of protons). The signals for the aspartic acid moiety (Hα, Hβ, Hβ') will be distinct from those of the decanoyl chain.[9]
-
¹³C NMR: Determine the number of unique carbon signals. The carbonyl carbons will be in the downfield region (170-185 ppm).
-
COSY: Identify coupled protons. For instance, a cross-peak between the Hα and Hβ protons of the aspartic acid will confirm their connectivity. Similarly, correlations will be seen between adjacent protons in the decanoyl chain.
-
HSQC: Assign each proton to its directly attached carbon. This is a powerful tool for definitively assigning the carbon spectrum.
-
HMBC: Connect the different parts of the molecule. Key correlations to look for include the correlation from the Hα and Hβ protons of the aspartic acid to the carbonyl carbons, and the correlation from the H-2 protons of the decanoyl chain to the amide carbonyl carbon. This will confirm the attachment of the decanoyl group to the nitrogen of the aspartic acid.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr 2D [employees.csbsju.edu]
- 9. quora.com [quora.com]
Application Notes and Protocols for the Mass Spectrometry of N-Decanoyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules gaining interest in various fields of biomedical research for their potential roles in cellular signaling and as biomarkers for metabolic diseases. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological function and therapeutic potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the analysis of such molecules.
This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS methodology, and expected fragmentation patterns.
Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in both positive and negative ionization modes. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
| Ion Type | Predicted m/z | Description |
| Precursor Ion (Positive Mode) | ||
| [M+H]⁺ | 288.1805 | Protonated molecule |
| [M+Na]⁺ | 310.1625 | Sodium adduct |
| Product Ions (Positive Mode) | ||
| 156.1022 | [Decanoyl group]⁺ | |
| 134.0499 | [Aspartic acid + H]⁺ | |
| 116.0393 | [Aspartic acid - H₂O + H]⁺ | |
| 88.0393 | Immonium ion of aspartic acid | |
| Precursor Ion (Negative Mode) | ||
| [M-H]⁻ | 286.1659 | Deprotonated molecule |
| Product Ions (Negative Mode) | ||
| 155.1183 | [Decanoic acid - H]⁻ | |
| 132.0353 | [Aspartic acid - H]⁻ | |
| 115.0506 | [Decarboxylated aspartic acid - H]⁻ |
Experimental Protocols
A generalized protocol for the analysis of this compound in a biological matrix (e.g., plasma, cell lysate) is provided below. This protocol may require optimization based on the specific matrix and instrumentation used.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from biological fluids.
-
Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.
-
Precipitation : To 100 µL of the sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and Centrifuge : Vortex the reconstituted sample for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This method utilizes reversed-phase chromatography, which is suitable for separating N-acyl amino acids.
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry (MS) Method
This method uses electrospray ionization (ESI) in both positive and negative modes with tandem mass spectrometry for detection.
-
Ion Source : Electrospray Ionization (ESI)
-
Polarity : Positive and Negative
-
Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Capillary Voltage : 3.5 kV (Positive), -3.0 kV (Negative)
-
Desolvation Temperature : 450°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
-
Collision Gas : Argon
-
Collision Energy : Optimized for each transition (typically 10-30 eV)
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
Predicted Fragmentation Pathway
The diagram below illustrates the predicted fragmentation of protonated this compound in positive ion mode ESI-MS/MS.
Application Notes and Protocols for the Purification of N-Decanoyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Decanoyl-L-aspartic acid, a lipoamino acid with potential applications in drug development and various scientific research fields. The following sections outline common purification strategies, including crystallization and column chromatography, along with protocols for their implementation.
Introduction
This compound belongs to the class of N-acyl amino acids, which are characterized by an acyl chain attached to the amino group of an amino acid. The purification of this compound is crucial to remove unreacted starting materials, such as L-aspartic acid and decanoic acid, as well as potential byproducts from the synthesis process. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained during the purification of this compound. Researchers can use these templates to record and compare their experimental results.
Table 1: Summary of Crystallization Purification Results
| Crystallization Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Example: Ethanol/Water (1:1) | 85 | 98 | 75 | Colorless crystals obtained. |
| Enter your data here | ||||
| Enter your data here |
Table 2: Summary of Column Chromatography Purification Results
| Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Example: Silica Gel | Dichloromethane/Methanol (95:5) | 80 | 99 | 85 |
| Enter your data here | ||||
| Enter your data here |
Experimental Protocols
Protocol 1: Purification by Crystallization
Crystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Heated magnetic stirrer
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid with stirring and gentle heating. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both normal-phase (e.g., silica gel) and reversed-phase chromatography can be employed.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol, Hexane, Ethyl Acetate)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol), is often effective.
-
Fraction Collection: Collect the eluent in fractions using a fraction collector or test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described purification methods.
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for N-Decanoyl-L-aspartic Acid in Cell Culture
Introduction
N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of lipid signaling molecules. It consists of a ten-carbon fatty acid (decanoyl group) linked to the amino group of L-aspartic acid. While the specific functions of this molecule are yet to be fully elucidated, its constituent parts suggest potential roles in cellular metabolism, signaling, and proliferation.
L-aspartic acid is a non-essential amino acid crucial for cell growth and proliferation.[1] It is a key component in the biosynthesis of other amino acids, nucleotides (the building blocks of DNA and RNA), and is an intermediate in the Krebs cycle, a central pathway for energy production.[1] N-acyl amino acids, as a broader class, are recognized as endogenous signaling molecules with diverse biological activities, including potential therapeutic applications.
These application notes propose a hypothetical role for this compound as a modulator of cellular signaling and provide a foundational protocol for researchers to begin exploring its effects in vitro.
Hypothesized Applications in Cell Culture
Based on the known functions of its components, this compound could be investigated for the following applications in cell culture:
-
Modulation of Cell Proliferation and Viability: Given the role of L-aspartic acid in nucleotide synthesis and energy metabolism, the N-decanoyl modification may influence its uptake and subsequent impact on cell growth.
-
Investigation of Lipid-Mediated Signaling Pathways: The decanoyl group may allow the molecule to interact with cellular membranes and lipid-sensing pathways, potentially influencing downstream signaling cascades.
-
Nutrient Supplementation Studies: It could serve as a targeted delivery vehicle for L-aspartic acid, with the fatty acid tail potentially facilitating cellular uptake.
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data from a preliminary dose-response experiment to assess the effect of this compound on the viability of a generic mammalian cell line (e.g., HEK293) after 48 hours of treatment. This data is for illustrative purposes only.
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 102 | 4.8 |
| 10 | 115 | 6.1 |
| 50 | 125 | 7.3 |
| 100 | 95 | 8.5 |
| 200 | 70 | 9.1 |
Note: This hypothetical data suggests a potential biphasic effect, where lower concentrations might stimulate proliferation, while higher concentrations could become cytotoxic. This is a common phenomenon for many bioactive compounds and would require experimental validation.
Experimental Protocols
The following are detailed, yet hypothetical, protocols for investigating the effects of this compound in cell culture.
Protocol 1: Assessment of Cell Viability and Proliferation
Objective: To determine the effect of this compound on the viability and proliferation of a selected mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Sterile DMSO (for stock solution preparation)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a plausible, though hypothetical, signaling pathway that could be influenced by an N-acyl amino acid like this compound. This is based on the general understanding of lipid signaling and is not experimentally verified for this specific molecule.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
This diagram outlines the general workflow for studying the effects of this compound in a cell culture system.
References
Application Notes and Protocols: N-Decanoyl-L-aspartic acid for Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Decanoyl-L-aspartic acid is an amphiphilic molecule comprising a hydrophilic L-aspartic acid head group and a lipophilic N-decanoyl tail. This structure allows it to self-assemble in aqueous solutions, forming various nanostructures such as micelles, nanoparticles, and liposomes. These properties make it a promising excipient for the formulation of drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. This document provides an overview of its potential applications and detailed protocols for the preparation and characterization of drug delivery systems based on this compound.
Disclaimer: Specific experimental data for this compound in drug delivery applications is limited in publicly available literature. The following protocols and data are based on established methodologies for similar N-acyl amino acids and should be considered as a starting point for formulation development and optimization.
Physicochemical Properties and Proposed Advantages
This compound's amphiphilic nature suggests several advantages for drug delivery:
-
Enhanced Solubilization: The hydrophobic core of self-assembled structures can encapsulate lipophilic drugs, increasing their apparent aqueous solubility.
-
Biocompatibility: As it is derived from a naturally occurring amino acid and a fatty acid, it is expected to have good biocompatibility and biodegradability.
-
Controlled Release: The formulation can be tailored to control the release rate of the encapsulated drug.
-
Versatility: It can potentially be used to form various types of drug delivery systems, including micelles, nanoparticles, and as a component of liposomal formulations.
Data Presentation: Representative Characteristics of this compound-based Drug Delivery Systems
The following tables present hypothetical yet plausible quantitative data for drug delivery systems formulated with this compound, based on data from analogous N-acyl amino acid systems. These tables are intended to provide a framework for expected results.
Table 1: Physicochemical Characterization of Drug-Loaded Micelles
| Formulation Code | Drug | Drug:Surfactant Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NDA-M-01 | Paclitaxel | 1:10 | 120 ± 5 | 0.15 ± 0.02 | -35 ± 3 | 85 ± 4 | 7.7 ± 0.5 |
| NDA-M-02 | Curcumin | 1:15 | 110 ± 6 | 0.18 ± 0.03 | -32 ± 4 | 92 ± 3 | 5.8 ± 0.4 |
| NDA-M-03 | Doxorubicin | 1:10 | 135 ± 7 | 0.21 ± 0.02 | -38 ± 2 | 78 ± 5 | 7.1 ± 0.6 |
Table 2: In Vitro Drug Release Profile from Nanoparticles at pH 7.4
| Time (hours) | Cumulative Release (%) - Formulation NDA-NP-01 | Cumulative Release (%) - Formulation NDA-NP-02 |
| 1 | 15 ± 2 | 10 ± 1 |
| 4 | 35 ± 3 | 25 ± 2 |
| 8 | 58 ± 4 | 45 ± 3 |
| 12 | 75 ± 5 | 60 ± 4 |
| 24 | 92 ± 4 | 85 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles for Hydrophobic Drug Delivery
Objective: To prepare drug-loaded micelles using this compound by the thin-film hydration method.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Methodology:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the phase transition temperature of the lipid.
-
Sonication: Sonicate the resulting suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles.
-
Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and larger particles.
-
Storage: Store the prepared micellar solution at 4°C.
Protocol 2: Preparation of Drug-Loaded Nanoparticles by Solvent Evaporation
Objective: To prepare drug-loaded nanoparticles using this compound.
Materials:
-
This compound
-
Drug of interest
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the drug in DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000 rpm) to form a primary oil-in-water (o/w) emulsion.
-
Homogenization: Subject the primary emulsion to high-speed homogenization (e.g., 15,000 rpm for 5 minutes) to reduce the droplet size.
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 3: Characterization of Nanoparticle Size and Zeta Potential
Objective: To determine the size distribution and surface charge of the prepared nanoparticles.
Materials:
-
Prepared nanoparticle suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration for DLS measurement (this will depend on the instrument and sample).
-
Size Measurement:
-
Equilibrate the DLS instrument to 25°C.
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the DLS measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cell.
-
Perform the measurement to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
-
Ensure the pH of the sample is recorded as zeta potential is pH-dependent.[1]
-
Protocol 4: Determination of Drug Encapsulation Efficiency and Loading Content
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., methanol, DCM)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifugal filter units (e.g., Amicon® Ultra)
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded nanoparticle suspension.
-
Centrifuge the suspension using a centrifugal filter unit to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug.[2]
-
Collect the filtrate.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the filtrate using a pre-validated UV-Vis or HPLC method. This gives the amount of "free drug".
-
-
Quantification of Total Drug:
-
Take the same initial volume of the drug-loaded nanoparticle suspension.
-
Disrupt the nanoparticles by adding a suitable organic solvent to release the encapsulated drug.
-
Measure the total drug concentration in this solution.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol 5: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the drug from the nanoparticles under physiological conditions.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 for lysosomal release simulation)
-
Dialysis tubing (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Sample Preparation:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).
-
Transfer the suspension into a dialysis bag and seal it.
-
-
Release Study Setup:
-
Place the dialysis bag in a larger volume of the same release medium (e.g., 100 mL) to ensure sink conditions.
-
Maintain the setup in a shaking water bath at 37°C.[3]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outside of the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[3]
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Mandatory Visualizations
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating N-Decanoyl-L-aspartic Acid for in vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Decanoyl-L-aspartic acid is an N-acylated amino acid with potential therapeutic applications. Its lipophilic nature, conferred by the decanoyl chain, suggests poor aqueous solubility, a significant hurdle for in vivo studies.[1][2][3] Proper formulation is therefore critical to ensure adequate bioavailability and obtain reliable pharmacokinetic and pharmacodynamic data.[1][4] These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo research, offering various strategies to enhance its solubility and bioavailability. The protocols outlined below are intended as a starting point, and optimization will be necessary based on experimental findings.
Physicochemical Properties and Formulation Challenges
The structure of this compound, featuring a ten-carbon acyl chain attached to an aspartic acid moiety, suggests it is a weakly acidic and poorly water-soluble compound. Such molecules often exhibit low oral bioavailability due to dissolution rate-limited absorption.[2] The primary challenge in formulating this compound is to overcome its low aqueous solubility to achieve sufficient drug exposure in animal models.[1][5]
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate poorly soluble drugs for in vivo administration.[3][5] The choice of formulation will depend on the desired route of administration (e.g., oral, intravenous), the required dose, and the physicochemical properties of the compound.
Table 1: Overview of Formulation Strategies
| Formulation Strategy | Description | Advantages | Disadvantages | Key Excipients |
| Co-solvent Systems | The drug is dissolved in a mixture of a water-miscible organic solvent and water. | Simple to prepare, suitable for early-stage studies. | Risk of drug precipitation upon dilution in aqueous physiological fluids.[6] | Propylene glycol, Ethanol, PEG 400, Dimethyl sulfoxide (DMSO) |
| Surfactant-based Formulations (Micellar Solutions) | Surfactants form micelles in aqueous solution, encapsulating the hydrophobic drug within their core.[1] | Can significantly increase solubility, suitable for both oral and IV administration. | Potential for toxicity with some surfactants at high concentrations. | Tween 80, Cremophor EL, Solutol HS 15, Poloxamers |
| Lipid-based Formulations | The drug is dissolved in oils or lipids, often with surfactants and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[2][3][5] | Enhances lymphatic absorption, can bypass first-pass metabolism.[5] | Complex to develop and characterize. | Labrafac, Labrasol, Capryol, Cremophor EL, Transcutol |
| Nanosuspensions | The drug is milled to nanometer-sized particles, which increases the surface area for dissolution.[3] | Applicable to a wide range of poorly soluble drugs, can be used for oral and injectable routes. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). | Stabilizing surfactants (e.g., Tween 80, Poloxamer 188) |
| pH Adjustment (for ionizable compounds) | For acidic or basic compounds, adjusting the pH of the vehicle can increase solubility by forming a salt.[6] | Simple and effective for ionizable drugs. | May not be suitable for all routes of administration due to physiological pH constraints. | Buffers (e.g., phosphate, citrate), NaOH, HCl |
Experimental Protocols
The following protocols provide a starting point for the formulation development of this compound. It is recommended to start with small-scale feasibility studies before preparing larger batches for in vivo experiments.
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a simple solution of this compound for preliminary in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of vehicle to DMSO.
-
Add PEG 400 to the solution and vortex until clear. A common co-solvent ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the saline to the organic solution while stirring continuously.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for administration. If precipitation occurs, the formulation is not suitable at that concentration and different solvent ratios or an alternative strategy should be explored.
Protocol 2: Preparation of a Surfactant-based Formulation (Micellar Solution)
Objective: To enhance the aqueous solubility of this compound using a surfactant.
Materials:
-
This compound
-
Tween 80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of Tween 80 in PBS (e.g., 10% w/v).
-
Weigh the required amount of this compound.
-
Add the Tween 80 stock solution to the compound.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture in a water bath sonicator for 15-30 minutes, or until the solution becomes clear.
-
Visually inspect the solution for any undissolved particles.
Protocol 3: Preparation of a Lipid-based Formulation (SEDDS)
Objective: To formulate this compound in a self-emulsifying system to improve oral absorption.
Materials:
-
This compound
-
Labrafac™ lipophile WL 1349 (Oil)
-
Cremophor® EL (Surfactant)
-
Transcutol® HP (Co-solvent)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the solubility of this compound in individual excipients (oil, surfactant, co-solvent) to identify the most suitable components.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:30:30 (oil:surfactant:co-solvent).
-
Add the required amount of this compound to the pre-mixed vehicle.
-
Gently heat the mixture (e.g., to 40°C) and stir until the compound is completely dissolved.
-
To test the self-emulsifying properties, add a small volume of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring and observe the formation of an emulsion.
In Vivo Study Workflow
A typical preclinical pharmacokinetic study involves several key steps, from formulation preparation to data analysis.[4]
Caption: A typical workflow for a preclinical pharmacokinetic study.
Hypothetical Signaling Pathway for N-Acyl Amino Acids
While the specific signaling pathway for this compound is not yet elucidated, N-acylated amino acids are known to act as signaling molecules, potentially interacting with G-protein coupled receptors (GPCRs) or modulating enzymatic activity.[7] The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical GPCR signaling pathway for this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This document provides a range of formulation strategies and detailed starting protocols. It is imperative that researchers perform feasibility studies to identify the optimal formulation that provides consistent and adequate drug exposure for their specific animal model and study objectives. Careful consideration of the preclinical workflow will further ensure the generation of high-quality, reproducible data to advance the understanding of this compound's therapeutic potential.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. admescope.com [admescope.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Decanoyl-L-aspartic Acid as a Surfactant in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Decanoyl-L-aspartic acid, a biocompatible and biodegradable amino acid-based surfactant, for its use in various research and development applications, particularly in drug delivery and formulation. While direct quantitative data for this compound is limited in publicly available literature, this document compiles information from closely related N-acyl amino acid surfactants to provide expected properties and detailed experimental protocols.
Introduction
This compound is an anionic surfactant belonging to the class of N-acyl amino acid surfactants. These surfactants are of significant interest in the pharmaceutical and biotechnology industries due to their excellent biocompatibility, biodegradability, and low toxicity.[1] Comprising a hydrophilic head group derived from the amino acid L-aspartic acid and a hydrophobic tail from decanoic acid, this molecule self-assembles in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[2] This property makes it a promising candidate for use as an emulsifier, solubilizing agent, and a carrier for hydrophobic drugs in various formulations.[3]
Physicochemical Properties
The surfactant properties of this compound are influenced by its molecular structure, the pH of the medium, and the presence of electrolytes. The following table summarizes the expected quantitative data, extrapolated from research on similar N-acyl amino acid surfactants.
Table 1: Expected Surfactant Properties of this compound
| Property | Expected Value | Method of Determination | Notes |
| Critical Micelle Concentration (CMC) | 1 - 10 mM | Surface Tensiometry, Conductivity, Fluorescence Spectroscopy | The CMC is the concentration at which micelle formation begins.[4][5] This value is an estimate based on related N-decanoyl amino acid surfactants.[2][6] |
| Surface Tension at CMC (γCMC) | 25 - 35 mN/m | Surface Tensiometry | Represents the minimum surface tension achieved by the surfactant solution.[7] |
| Molecular Weight | 289.34 g/mol | Calculation | - |
| Appearance | White to off-white powder | Visual Inspection | - |
| Solubility | Soluble in alkaline aqueous solutions | Observation | The carboxylic acid groups in the aspartic acid headgroup require deprotonation for significant water solubility. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the N-acylation of an amino acid, adapted for the synthesis of this compound. This is commonly achieved via the Schotten-Baumann reaction.[8]
Materials:
-
L-Aspartic acid
-
Decanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Magnetic stirrer and stir bar
-
pH meter
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of L-Aspartic Acid: Dissolve L-Aspartic acid in an aqueous solution of NaOH (2 equivalents) in a round bottom flask, stirring until a clear solution is obtained. Cool the flask in an ice bath.
-
Acylation Reaction: Slowly add decanoyl chloride (1 equivalent) dropwise to the cooled solution while vigorously stirring. Simultaneously, add a solution of NaOH (2 equivalents) dropwise to maintain the pH of the reaction mixture between 10 and 11.
-
Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using concentrated HCl. This will precipitate the this compound.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the product with cold distilled water to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization: The structure of the synthesized surfactant should be confirmed using techniques such as FT-IR and 1H-NMR spectroscopy.[7]
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the determination of the CMC of this compound using a surface tensiometer.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 50 mM) in the desired aqueous buffer (e.g., phosphate buffer, pH 7.4). The pH should be adjusted to ensure the surfactant is fully dissolved.
-
Prepare Dilutions: Prepare a series of dilutions of the stock solution with concentrations ranging from well below to well above the expected CMC.
-
Measure Surface Tension: Measure the surface tension of each dilution at a constant temperature (e.g., 25 °C). Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the point of inflection, where the slope changes, is the CMC.[4]
Preparation of Drug-Loaded Micelles for Drug Delivery
This protocol provides a general method for encapsulating a hydrophobic drug into this compound micelles.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., acetone, ethanol)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Magnetic stirrer
Procedure:
-
Dissolve Drug and Surfactant: Dissolve the hydrophobic drug and this compound in a minimal amount of a volatile organic solvent.
-
Form Thin Film: Evaporate the organic solvent under reduced pressure (using a rotary evaporator) to form a thin film of the drug and surfactant mixture on the wall of a round bottom flask.
-
Hydration: Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and stirring for a specified period above the critical micelle temperature. The concentration of the surfactant should be well above its CMC.
-
Sonication: Sonicate the resulting suspension using a probe sonicator or a bath sonicator to reduce the particle size and form a clear or translucent micellar solution.
-
Purification: Remove the non-encapsulated drug by dialysis against PBS.
Characterization: The drug-loaded micelles should be characterized for their size and size distribution (using Dynamic Light Scattering), morphology (using Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Self-assembly of surfactant monomers into a micelle.
Caption: Workflow for encapsulating a hydrophobic drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths [mdpi.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.chalmers.se [research.chalmers.se]
Application Notes & Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of an amino acid. They are involved in a wide range of physiological processes, and their characterization is crucial for understanding their biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the primary analytical techniques used to identify and quantify NAAAs, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
The characterization of N-acyl amino acids typically follows a multi-step process, beginning with careful sample preparation to isolate and enrich the analytes, followed by separation and detection using advanced analytical instrumentation, and concluding with data analysis for identification and quantification.
Caption: General workflow for N-acyl amino acid analysis.
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances like salts, buffers, and highly abundant lipids that can compromise analytical sensitivity and accuracy.[1][2]
Protocol 2.1: Protein Hydrolysis for Bound Amino Acids
This protocol is used to liberate individual amino acids from proteins or peptides.[3]
-
Homogenization: Place dry, homogenized sample material into a borosilicate vial.
-
Acid Addition: Add 0.5 mL (for animal tissues) or 2.0 mL (for plant tissues) of 6 M hydrochloric acid (HCl).[3] Phenol may be added to prevent halogenation of tyrosine.[4]
-
Inert Environment: Flush the vial with nitrogen (N2) gas to create an anoxic atmosphere, then seal tightly.[5]
-
Heating: Place the vial in an oven at 110-150°C for 70 minutes to 24 hours.[3][5]
-
Lipid Removal: After cooling, add 200 μL of a heptane:chloroform mixture (6:5, v:v), vortex briefly, and discard the upper organic layer.[3]
-
Drying: Dry the sample in a heating block at 60°C under a gentle stream of N2.[3]
Protocol 2.2: Solid-Phase Extraction (SPE) for NAAA Enrichment
This method is used to purify and concentrate NAAAs from complex biological extracts.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the sample extract (e.g., from brain tissue) onto the cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 20% methanol in water) to remove salts and polar impurities.
-
Elution: Elute the enriched NAAA fraction with a high-organic-content solvent like methanol or acetonitrile.
-
Drying & Reconstitution: Evaporate the eluate to dryness under N2 and reconstitute in a small volume of a solvent compatible with the subsequent analysis (e.g., methanol/water).[6]
Important Considerations:
-
Buffer Interference: Avoid buffers containing primary and secondary amines (e.g., TRIS) as they can react with derivatization agents and interfere with the analysis.[1][4]
-
Lipids: High concentrations of lipids or oils should be removed as they are detrimental to chromatographic columns.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing NAAAs, especially for complex mixtures, as it often does not require derivatization for many compounds.[7] It separates analytes based on their partitioning between a stationary and a mobile phase.
Caption: Typical workflow for LC-MS/MS analysis of NAAAs.
Protocol 3.1: Reversed-Phase LC-MS/MS for NAAA Profiling
This protocol is adapted from a targeted lipidomics approach for identifying endogenous NAAAs in rat brain.[6]
-
Instrumentation: An LC-MS/MS system, such as an API3000, is used.
-
Chromatography:
-
Mass Spectrometry:
Protocol 3.2: Derivatization for Enhanced UV Detection
For instruments without a mass spectrometer or to improve sensitivity, derivatization can be employed to attach a UV-absorbing chromophore.[8][9]
-
Sample Preparation: Add 0.5 mL of a liquid sample to a vial.
-
Reagent Addition: Add 0.5 mL of a 2,4′-dibromoacetophenone solution (derivatizing agent) and 0.1 mL of a triethylamine solution (catalyst).[8]
-
Reaction: Heat the mixture at 80°C for 1 hour in a water bath.[8]
-
Final Preparation: After cooling, dilute the sample with acetonitrile before injection into the HPLC-UV system.[8]
Table 1: LC-MS/MS Parameters for Selected N-Acyl Amino Acids
| N-Acyl Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Palmitoyl Glutamic Acid | 400.3 | 255.0 ([RCOO]⁻) | Negative ESI |
| N-Arachidonoyl Glycine | 362.3 | 74.0 (Glycine fragment) | Negative ESI |
| N-Oleoyl Glutamic Acid | 424.3 | 281.0 ([RCOO]⁻) | Negative ESI |
| N-Stearoyl Tyrosine | 474.4 | 180.0 (Tyrosine fragment) | Negative ESI |
| (Data derived from fragmentation patterns described in reference[6]) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a robust technique for NAAA analysis. However, it requires that the non-volatile amino acids be chemically modified into volatile and thermally stable derivatives prior to analysis.[10][11]
Caption: Essential derivatization workflow for GC-MS analysis.
Protocol 4.1: Two-Step Derivatization for GC-MS
This protocol creates N-TFA isopropyl esters, which are suitable for GC-MS analysis.[10][12]
-
Esterification:
-
Acylation:
-
Extraction & Reconstitution:
Table 2: Typical GC-MS Operating Conditions
| Parameter | Value / Description | Reference |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 μm film) or similar | [12] |
| Injector | Split/splitless mode at 250°C | [12] |
| Carrier Gas | Helium | |
| Oven Program | 80°C (2 min) → ramp 10°C/min to 280°C (5 min) → ramp 5°C/min to 300°C (3 min) | [12] |
| Ion Source | Electron Impact (EI) at 70 eV | [11] |
| Mass Analyzer | Quadrupole or Ion Trap |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of synthesized N-acyl amino acids.[13] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for confirmation of the covalent structure, including the amide bond formation.
Protocol 5.1: Characterization of N-Stearoyl Amino Acids
-
Sample Preparation: Dissolve the purified N-stearoyl amino acid product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Spectral Interpretation:
-
Confirm the presence of signals corresponding to the long aliphatic chain of stearic acid (typically a large signal cluster between ~0.8-1.6 ppm).
-
Identify the α-proton of the amino acid, which will be shifted downfield due to the adjacent amide group.
-
Confirm the presence of the amide N-H proton signal.
-
Integrate the signals to confirm the ratio of protons in the fatty acid chain versus the amino acid moiety.[13]
-
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the research goal, sample complexity, and available instrumentation.
Caption: Comparison of LC-MS and GC-MS for NAAA analysis.
Table 3: Summary of Analytical Techniques for NAAA Characterization
| Technique | Primary Application | Derivatization | Key Advantages | Key Limitations |
| LC-MS/MS | Quantification and identification in complex biological matrices. | Optional (can improve sensitivity) | High sensitivity and selectivity; suitable for non-volatile compounds.[6][7] | Susceptible to matrix effects and ion suppression. |
| GC-MS | Profiling of NAAAs, especially for identifying fatty acid components. | Mandatory | High resolution; robust and reproducible; extensive spectral libraries for EI.[12][14] | Derivatization is time-consuming and can introduce artifacts; not suitable for thermally labile compounds.[10] |
| NMR | Unambiguous structural confirmation of purified/synthesized NAAAs. | Not Required | Provides detailed structural information for absolute identification.[13][15] | Low sensitivity (requires mg of pure sample); not suitable for complex mixtures. |
References
- 1. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 2. pcl.tamu.edu [pcl.tamu.edu]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 5. alexandraatleephillips.com [alexandraatleephillips.com]
- 6. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: N-Decanoyl-L-aspartic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of lipid signaling molecules with emerging therapeutic potential in neuroscience. While direct research on this compound is limited, its constituent parts—decanoic acid (a medium-chain fatty acid) and L-aspartic acid—are known to have significant roles in central nervous system function. Decanoic acid has been investigated for its neuroprotective properties, potentially through the enhancement of mitochondrial function and stimulation of autophagy. L-aspartic acid is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors.
These application notes provide a theoretical framework and generalized protocols for investigating the potential neuroprotective and neuromodulatory effects of this compound, based on methodologies used for studying related N-acyl amino acids and medium-chain fatty acids.
Potential Applications in Neuroscience
-
Neuroprotection in Neurodegenerative Disease Models: Investigation of the compound's ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis in in vitro and in vivo models of diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
-
Modulation of Synaptic Plasticity: Assessment of its effects on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices, providing insights into its potential impact on learning and memory.
-
Anti-inflammatory Effects: Evaluation of its capacity to reduce the production of pro-inflammatory cytokines in microglia and astrocytes.
-
Mitochondrial Bioenergetics: Analysis of its influence on mitochondrial respiration, ATP production, and mitochondrial biogenesis in neuronal cells.
Quantitative Data Summary (Hypothetical Data Based on Related Compounds)
Due to the lack of specific studies on this compound, the following table presents hypothetical quantitative data based on typical effective concentrations and observed effects of other neuroprotective N-acyl amino acids and medium-chain fatty acids. This data should be used as a starting point for experimental design.
| Parameter | In Vitro Model | Treatment Concentration | Duration | Observed Effect |
| Neuronal Viability | Primary Cortical Neurons | 1 - 50 µM | 24 - 48 h | Increased cell viability in the presence of glutamate-induced excitotoxicity. |
| Oxidative Stress | SH-SY5Y Neuroblastoma Cells | 10 - 100 µM | 12 - 24 h | Reduction in reactive oxygen species (ROS) levels induced by H₂O₂. |
| Mitochondrial Respiration | Isolated Brain Mitochondria | 5 - 25 µM | 1 - 2 h | Enhancement of basal and maximal mitochondrial respiration. |
| Anti-inflammatory Activity | Primary Microglia | 0.5 - 20 µM | 24 h | Decreased release of TNF-α and IL-6 upon LPS stimulation. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects Against Excitotoxicity in Primary Neuronal Cultures
Objective: To determine the concentration-dependent neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
96-well cell culture plates
Methodology:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-treat the neurons with the different concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Induce excitotoxicity by adding glutamate (final concentration 50-100 µM) to the wells for 24 hours. Include control wells with no glutamate and no compound.
-
Assess cell death by measuring LDH release into the culture medium according to the manufacturer's instructions.
-
Visualize and quantify live and dead cells using a fluorescence microscope with the Live/Dead assay.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated, glutamate-exposed control.
Protocol 2: Evaluation of Anti-inflammatory Activity in Microglia
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Primary microglia
-
DMEM/F12 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Methodology:
-
Plate primary microglia in 24-well plates at a density of 2 x 10⁵ cells/well.
-
Pre-treat the microglia with various concentrations of this compound (e.g., 0.5, 2, 5, 10, 20 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Normalize cytokine concentrations to the total protein content of the cells in each well.
Visualizations
Hypothetical Signaling Pathway for Neuroprotection
Caption: Hypothetical signaling cascade for this compound-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective potential of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-acylation reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during N-acylation experiments.
Question: My N-acylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in N-acylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gently heating the mixture if the starting materials are thermally stable.[1] For large-scale reactions, microwave irradiation can sometimes drive reactions to completion and improve yields compared to conventional heating.[2]
-
-
Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the amine to the acylating agent can lead to incomplete conversion.
-
Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the acylating agent is used. However, the optimal ratio can vary depending on the specific substrates and reaction conditions.[3] Experiment with different molar ratios to find the ideal balance for your system.
-
-
Poor Reagent Purity: Impurities in the starting materials (amine, acylating agent, solvent, or catalyst) can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially when using moisture-sensitive reagents like acyl chlorides.[1] Purification of starting materials may be necessary.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield.
-
Solution: Screen a variety of solvents. While aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are common, sometimes aqueous or even solvent-free conditions can be surprisingly effective.[4][5] For instance, some N-acylations can be performed efficiently in water, offering a greener alternative.[2]
-
-
Catalyst Issues: The catalyst, if used, may be inactive or used in an incorrect amount.
-
Work-up and Purification Losses: Significant amounts of product can be lost during the extraction and purification steps.[8]
-
Solution: Review your work-up procedure. Ensure the pH is appropriate during aqueous extraction to prevent your product from dissolving in the wrong layer. When performing chromatography, select the appropriate stationary and mobile phases to avoid product loss on the column.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low N-acylation yield.
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
Side product formation is a common challenge in N-acylation. Understanding the potential side reactions is key to improving selectivity.
Common Side Products and Solutions:
-
O-acylation (for substrates with hydroxyl groups): Amines are generally more nucleophilic than alcohols, but O-acylation can compete, especially with highly reactive acylating agents or under basic conditions.
-
Solution:
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group before N-acylation and deprotect it afterward.
-
Chemoselective Reagents: Use milder, more chemoselective acylating agents.
-
Enzymatic Catalysis: Lipases can exhibit high chemoselectivity for N-acylation over O-acylation.[3]
-
-
-
Diacylation (for primary amines): Primary amines can sometimes undergo acylation twice, especially if a large excess of the acylating agent is used.
-
Solution: Carefully control the stoichiometry of the acylating agent. A 1:1 molar ratio is a good starting point to minimize diacylation.
-
-
Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are susceptible to hydrolysis, which consumes the reagent and can complicate purification.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Racemization (for chiral amines or acylating agents): The use of harsh conditions or certain coupling reagents can lead to the loss of stereochemical integrity.
-
Solution: Employ milder reaction conditions (e.g., lower temperature). Use coupling reagents known to suppress racemization, such as those based on 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[9] Greener methods, such as using benzotriazole chemistry in water, have also been shown to be free of racemization.[2]
-
Logical Relationship for Improving Selectivity:
Caption: Strategies to improve N-acylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents and how do I choose the right one?
A1: The choice of acylating agent depends on the reactivity of your amine and the desired reaction conditions.
| Acylating Agent | Reactivity | Advantages | Disadvantages |
| Acyl Chlorides | High | Highly reactive, suitable for unreactive amines.[10] | Moisture sensitive, generates corrosive HCl byproduct.[2] |
| Acid Anhydrides | Moderate | Less moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive. | May require a catalyst or heating for less reactive amines.[2][6] |
| Carboxylic Acids | Low | Readily available, environmentally benign. | Require activation with a coupling reagent (e.g., DCC, EDC) or harsh conditions.[11] |
| Active Esters | Moderate | Good for peptide synthesis, can reduce side reactions. | May need to be prepared in a separate step. |
| Isopropenyl Acetate | Moderate | Inexpensive, can be used under solvent- and catalyst-free conditions for acetylation.[6] | Primarily used for acetylation. |
Q2: When should I use a catalyst for my N-acylation reaction?
A2: A catalyst is often employed to increase the reaction rate, especially when using less reactive acylating agents like acid anhydrides or for acylating unreactive amines. However, many N-acylations, particularly with reactive acyl chlorides, proceed efficiently without a catalyst.[4] Some reactions can even be performed under catalyst-free conditions.[4] Lewis acids such as ZnCl₂, FeCl₃, and iodine are common catalysts.[6] For greener approaches, natural clays have also been shown to be effective.[7]
Q3: Can I perform N-acylation in an aqueous solvent?
A3: Yes, surprisingly, N-acylation can be performed effectively in water. This offers a significant advantage in terms of environmental impact ("green chemistry").[2] For example, a method using benzotriazole chemistry allows for the acylation of various amines in water at room temperature or under microwave irradiation with high yields.[2]
Q4: How does temperature affect my N-acylation reaction?
A4: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, for sensitive substrates, higher temperatures can lead to side product formation or decomposition. For many standard procedures, room temperature is sufficient.[6] If the reaction is sluggish, gentle heating may be beneficial. Always monitor the reaction closely when adjusting the temperature.
Q5: What are some key considerations for the work-up and purification of my N-acylated product?
A5: A proper work-up is crucial for obtaining a pure product with a good yield.
-
Quenching: If a reactive reagent like an acyl chloride was used, the reaction should be carefully quenched, often with water or a basic solution.
-
Extraction: The product is typically extracted into an organic solvent. Ensure the pH of the aqueous layer is adjusted to keep your product in the organic phase. For example, if your product has a basic nitrogen, the aqueous layer should be made basic before extraction.
-
Washing: The organic layer is often washed with a mild acid (to remove unreacted amine), a mild base (like sodium bicarbonate solution to remove acidic byproducts), and brine (to remove water).
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: Common purification techniques include recrystallization or column chromatography.
Experimental Protocols
Protocol 1: General Procedure for N-acetylation using Acetic Anhydride under Solvent-Free Conditions
This protocol is adapted from a catalyst-free method and is suitable for a variety of amines.[4]
-
To a round-bottom flask, add the amine (1.0 mmol).
-
Add acetic anhydride (1.2 mmol, 1.2 equivalents) dropwise to the amine at room temperature while stirring.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 5-15 minutes.[4]
-
Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Allow the solution to stand at room temperature for approximately 1 hour to induce crystallization of the product.
-
Collect the crystalline product by filtration.
-
If the substrate is a solid, a small amount of water may be needed to aid solubility before the addition of diethyl ether for crystallization.[4]
Protocol 2: N-acylation using Acyl Chloride in a Biphasic System (Schotten-Baumann Conditions)
This is a classic and robust method for acylating amines.[10]
-
Dissolve the amine (1.0 mmol) in a suitable organic solvent (e.g., DCM or THF, 10 mL) in a flask.
-
Add an aqueous solution of a base, such as 2 M sodium hydroxide (1.5 mmol, 1.5 equivalents).
-
Cool the vigorously stirred mixture in an ice bath.
-
Add the acyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow Diagram:
Caption: General experimental workflow for N-acylation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"N-Decanoyl-L-aspartic acid stability and degradation issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Decanoyl-L-aspartic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Solubility
Q1: My this compound is not dissolving properly in aqueous buffers. What can I do?
A1: this compound has limited solubility in aqueous solutions due to its long acyl chain. Here are some steps to improve solubility:
-
pH Adjustment: The solubility of this compound is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid groups, increasing its polarity and solubility in water. It is recommended to use a slightly alkaline buffer (pH 7.5-8.5).
-
Use of Co-solvents: If pH adjustment is not sufficient, consider using a small percentage of an organic co-solvent such as ethanol, DMSO, or DMF. It is crucial to start with a low concentration (e.g., 1-5%) and gradually increase if necessary, as high concentrations of organic solvents may interfere with your experiment.
-
Warming: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can accelerate degradation.
-
Sonication: Sonication can help to break up aggregates and promote dissolution.
Q2: I'm observing precipitation of my compound during my experiment. What could be the cause?
A2: Precipitation during an experiment can be due to several factors:
-
Changes in pH: A shift in the pH of your experimental medium could cause the compound to protonate and become less soluble. Ensure your buffers have sufficient capacity to maintain a stable pH.
-
Temperature fluctuations: A decrease in temperature can reduce the solubility of this compound. Maintain a consistent temperature throughout your experiment.
-
Interaction with other components: The compound may interact with other molecules in your system, leading to the formation of insoluble complexes.
Issue 2: Compound Degradation and Instability
Q3: I suspect my this compound is degrading. What are the common degradation pathways?
A3: this compound can degrade through several pathways:
-
Hydrolysis of the Amide Bond: This is a primary degradation route, resulting in the formation of decanoic acid and L-aspartic acid. This can be catalyzed by acidic or basic conditions and enzymatic activity.
-
Succinimide Formation: Under neutral to alkaline conditions, the side-chain carboxyl group of the aspartic acid moiety can attack the amide backbone, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form a mixture of the original L-aspartyl linkage and a beta-linked L-isoaspartyl product. This isomerization can alter the biological activity of the molecule. Racemization to D-aspartic acid derivatives can also occur through this intermediate.
Q4: How can I minimize degradation during my experiments?
A4: To minimize degradation:
-
Control pH: Avoid strongly acidic or alkaline conditions. Work in a pH range where the compound is most stable, which is typically near neutral pH.
-
Maintain Low Temperatures: Perform experiments at the lowest practical temperature to slow down degradation reactions.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Avoid long-term storage of solutions, even when frozen.[1][2]
-
Avoid Contamination: If working with biological samples, be aware of potential enzymatic degradation by amidohydrolases. The use of protease inhibitors may be necessary.
Issue 3: Analytical and Experimental Artifacts
Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A5: Unexpected peaks could be:
-
Degradation Products: As mentioned above, hydrolysis products (decanoic acid, L-aspartic acid) and isomerization products (L-isoaspartyl and D-aspartyl forms) are common degradation products.
-
Impurities from Synthesis: Residual starting materials or by-products from the synthesis of this compound may be present.
-
Adducts: The molecule may form adducts with ions present in your mobile phase (e.g., sodium, potassium).
Q6: My biological assay results are variable. Could this be related to the stability of the compound?
A6: Yes, variability in biological assays is a common consequence of compound instability. The formation of degradation products with different activities can lead to inconsistent results. It is crucial to ensure the integrity of the compound throughout the assay. Consider including a stability assessment of the compound under your specific assay conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q7: How should I store this compound?
A7: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[1][2] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can accelerate degradation.[1][2]
Q8: Can I store this compound in solution?
A8: It is not recommended to store this compound in solution for extended periods.[1][2] If necessary, prepare small aliquots of a stock solution and store them frozen at -80°C for short-term use. Avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Q9: Can you provide a general protocol for preparing a stock solution of this compound?
A9:
-
Allow the lyophilized powder to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile, RNase/DNase-free tube.
-
To prepare a high-concentration stock solution, dissolve the powder in a minimal amount of an appropriate organic solvent like DMSO or ethanol.
-
For aqueous solutions, add the desired buffer (e.g., PBS, pH 7.4) to the powder.
-
If solubility is an issue, adjust the pH to be slightly alkaline (pH 7.5-8.5) with a dilute base (e.g., 0.1 M NaOH) while vortexing.
-
Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, the solution can be sterile-filtered if required for cell culture experiments.
-
Use the solution immediately or aliquot and store at -80°C for short-term storage.
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, a detailed data table cannot be provided at this time. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Visualizations
References
Technical Support Center: Purifying N-Acyl Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-acyl amino acids (NAAAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-acyl amino acid samples?
A1: Crude N-acyl amino acid samples can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials such as the free amino acid and the acylating agent (e.g., fatty acid, acyl chloride).[1][2] Other potential impurities are salts (e.g., HCl salts of unreacted amino acids), byproducts from side reactions, and residual solvents.[1][3] In syntheses involving phosgenation, contaminants like 2-isocyanatoacyl chlorides and N-chloroformyl amino acids can also be present.[1]
Q2: My N-acyl amino acid is proving difficult to crystallize. What can I do?
A2: Difficulty in crystallization is a common challenge, especially for N-acyl amino acids that are oils or low-melting solids.[1] If direct crystallization fails, consider using flash column chromatography with extensively dried silica gel to remove common impurities that may be inhibiting crystal formation.[1][4] Solvent selection is also critical; experimenting with a range of solvents with varying polarities can help identify a suitable system for precipitation or crystallization.[3]
Q3: I am observing poor separation during column chromatography. What are the likely causes and solutions?
A3: Poor separation during column chromatography can stem from several factors. The choice of stationary and mobile phases is crucial. For N-acyl amino acids, reversed-phase chromatography is often effective.[5][6] If you are experiencing issues, consider the following:
-
Solvent System Optimization: Adjusting the gradient profile of your mobile phase can significantly improve resolution.[5][6]
-
Sample Overload: Loading too much crude product onto the column can lead to broad, overlapping peaks. Reduce the sample load to improve separation.
-
Inappropriate Stationary Phase: Ensure the chosen stationary phase is compatible with your N-acyl amino acid's properties (e.g., hydrophobicity).
Q4: How can I assess the purity of my final N-acyl amino acid product?
A4: A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful method for identifying and quantifying the target compound and any impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the N-acyl amino acid and detecting impurities.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of N-acyl amino acids.
Problem: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Loss During Extraction | Optimize the pH of the aqueous phase during workup to ensure your N-acyl amino acid is in a form that favors partitioning into the organic layer. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. |
| Incomplete Elution from Chromatography Column | If using column chromatography, ensure the mobile phase is strong enough to elute your compound completely. A final, strong solvent wash of the column can help recover any retained product. |
| Precipitation During Solvent Removal | Some N-acyl amino acids may have limited solubility in the elution solvent. If you observe precipitation during solvent evaporation, try redissolving the product in a more suitable solvent before complete removal of the initial solvent. |
| Degradation of the Product | N-acyl amino acids can be susceptible to degradation under harsh pH or temperature conditions. Ensure your purification protocol uses mild conditions wherever possible. |
Problem: Presence of Unreacted Starting Materials in Final Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Drive the acylation reaction to completion by using a slight excess of the acylating agent or by extending the reaction time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
| Inefficient Extraction | Unreacted amino acids are often highly polar and can be removed by aqueous washes. Adjusting the pH of the wash solution can enhance the removal of acidic or basic starting materials. |
| Co-elution During Chromatography | If starting materials co-elute with your product during column chromatography, optimize the separation method. This may involve changing the solvent gradient, using a different stationary phase, or employing an alternative purification technique like preparative HPLC.[5][6] |
Experimental Protocols
General Protocol for N-Acyl Amino Acid Purification by Precipitation
This protocol is suitable for N-acyl amino acids that are solids and have different solubility profiles from the impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the N-acyl amino acid is soluble.
-
Washing: Wash the organic solution with an aqueous solution to remove water-soluble impurities. For example, a dilute acid wash can remove unreacted amino acids, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration: Filter off the drying agent.
-
Precipitation: Add a non-solvent (a solvent in which the N-acyl amino acid is insoluble) to the filtrate to induce precipitation.
-
Isolation: Collect the precipitated N-acyl amino acid by filtration.
-
Washing: Wash the collected solid with a small amount of the non-solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General experimental workflow for the purification of N-acyl amino acids.
Caption: Troubleshooting decision tree for N-acyl amino acid purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
"N-Decanoyl-L-aspartic acid aggregation problems in solution"
Technical Support Center: N-Decanoyl-L-aspartic acid
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on common challenges related to its solubility and aggregation in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer. What are the likely causes and how can I fix it?
A1: Precipitation of this compound, an amphiphilic molecule, is often related to its low solubility below its critical micelle concentration (CMC) and is highly sensitive to solution conditions. Key factors include:
-
pH: The aspartic acid headgroup has two carboxylic acid moieties. At low pH, these groups are protonated, reducing the molecule's overall charge and hydrophilicity, which can lead to aggregation and precipitation.[1] Ensure your buffer pH is sufficiently high to deprotonate the carboxylic acid groups, increasing electrostatic repulsion between headgroups and improving solubility.[2] For amino acids, solubility is typically lowest at the isoelectric point and increases as the pH is adjusted away from it with acid or base.[3][4]
-
Temperature: Temperature can have complex effects. For some surfactants, increasing temperature can decrease the hydration of hydrophilic groups, which promotes micellization and can lower the CMC.[2] However, for others, it can disrupt the structured water around the hydrophobic tail. Experiment with a modest temperature increase (e.g., to 37°C) to see if it improves solubility, but be aware that excessive heat can denature other biological components in your experiment.
-
Ionic Strength: The presence of salts can significantly impact solubility. Counter-ions in solution can shield the electrostatic repulsion between the charged headgroups, which generally lowers the CMC and promotes aggregation.[2][5] If you are using a high-concentration salt buffer, consider reducing the ionic strength to see if solubility improves.
Q2: I'm observing inconsistent results in my bioassay. Could aggregation be the cause?
A2: Yes, aggregation can be a major source of experimental variability. When this compound concentration exceeds its CMC, it self-assembles into micelles.[6] This has several consequences:
-
Reduced Monomer Availability: The formation of micelles means the concentration of free, monomeric this compound remains relatively constant above the CMC.[7] If the monomer is the active species in your assay, working above the CMC will not increase its effective concentration and can lead to plateauing or misleading dose-response curves.
-
Steric Hindrance: If the molecule's target is a protein or cell surface receptor, the large size of a micelle can physically block the interaction site, reducing the observed biological activity.
-
Non-Specific Interactions: Micelles can interact non-specifically with cells or proteins, potentially causing artifacts or cytotoxicity that are not related to the intended mechanism of action.
To investigate this, determine the CMC under your experimental conditions and run your assay at concentrations both below and above this value to see if the results differ significantly.
Q3: What is the Critical Micelle Concentration (CMC) and why is it critical for my experiments?
A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which molecules begin to self-assemble into aggregates called micelles.[6] Below the CMC, the molecules exist primarily as individual monomers in solution.[7] Once the CMC is reached, any additional surfactant added to the solution will preferentially form more micelles.[6]
This value is crucial for several reasons:
-
Predicting Behavior: Knowing the CMC allows you to control whether you are working with a solution of monomers or a solution containing micelles.
-
Ensuring Reproducibility: The physical properties of the solution, such as surface tension and conductivity, change abruptly at the CMC.[7][8] Running experiments without knowledge of the CMC can lead to working in a transition zone, causing poor reproducibility.
-
Solubilization: Micelles can encapsulate hydrophobic molecules in their core, a property used in drug delivery. If you intend to use this compound to solubilize another compound, you must work at a concentration well above the CMC.[8]
The CMC is not a fixed number; it is highly dependent on temperature, pH, and the presence of electrolytes in the solution.[2][6]
Q4: How can I prevent or reverse the aggregation of this compound during handling and purification?
A4: Preventing aggregation from the outset is often easier than reversing it. For challenging amphiphilic peptides and molecules, aggregation can occur even during synthesis and purification.[9][10]
-
Solvent Choice: While this compound is designed for aqueous systems, initial solubilization of a lyophilized powder may be more effective in a small amount of an organic solvent like DMSO, ethanol, or methanol before dilution into your aqueous buffer.[3][11]
-
Use of Detergents: For extremely difficult cases, particularly during purification, the inclusion of a different, well-characterized detergent (like sodium dodecyl sulfate or n-octyl-β-D-glucopyranoside) can help keep the target molecule soluble and prevent self-aggregation.[9]
-
pH Control: As mentioned in Q1, maintaining a pH that ensures the headgroup is charged is critical for maintaining solubility and preventing aggregation.[1][2]
-
Backbone Protection: In cases where the molecule is being synthesized, the use of backbone-protecting groups like Hmb or Dmb can disrupt the hydrogen bonding patterns that lead to aggregation, significantly improving solubility during and after synthesis.
Data Summary: Factors Influencing Aggregation
The aggregation behavior of this compound is governed by factors that influence its CMC and overall solubility. The following table summarizes these key influences.
| Factor | Effect on CMC | Effect on Solubility | Rationale | Citations |
| pH | Varies | Increases away from pI | The aspartic acid headgroup contains carboxyl groups; deprotonation at higher pH increases charge and repulsion, hindering micellization but increasing water solubility. | [1][2][3] |
| Ionic Strength (Salt) | Decreases | Generally Decreases | Counter-ions shield electrostatic repulsion between charged headgroups, making it easier for micelles to form at lower concentrations. | [2][5] |
| Temperature | Complex Effects | Varies | Can decrease headgroup hydration (lowering CMC) or disrupt structured water around the tail (increasing CMC). Effect on solubility is system-dependent. | [2][12] |
| Alkyl Chain Length | Decreases (with longer chains) | Decreases (with longer chains) | Increasing the length of the hydrophobic tail (e.g., from decanoyl to dodecanoyl) makes the molecule less water-soluble and promotes aggregation at lower concentrations. | [1] |
| Organic Additives (e.g., Urea) | Increases | Can Increase | Additives like urea can disrupt water's hydrogen bonding network, disfavoring the hydrophobic effect and thus making micelle formation less favorable. | [2] |
Experimental Protocol: CMC Determination via Fluorescence Spectroscopy
This protocol describes a common method to determine the CMC of this compound using the fluorescent probe pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its environment. In a polar aqueous solution (below CMC), it has a different emission profile than when it is sequestered in the nonpolar core of a micelle (above CMC).[13]
Materials:
-
This compound stock solution (e.g., 100 mM in an appropriate buffer).
-
Pyrene stock solution (e.g., 0.1 mM in ethanol).
-
Experimental buffer (the same buffer used for your bioassays).
-
Fluorometer capable of measuring emission spectra.
-
96-well black microplate or quartz cuvettes.
Methodology:
-
Preparation of Solutions: Create a series of dilutions of the this compound stock solution in your experimental buffer. The concentration range should span the expected CMC (e.g., from 0.01 mM to 20 mM).
-
Probe Addition: To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.1-0.2 µM. The final concentration of ethanol from the pyrene stock should be kept minimal (<1%) to avoid affecting micellization. Include a control sample containing only buffer and pyrene.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for at least 1 hour at a constant temperature in the dark.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~335 nm.
-
Measure the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Record the intensity of the first major vibronic peak (I₁) at ~373 nm and the third major peak (I₃) at ~384 nm.[13]
-
-
Data Analysis:
-
For each concentration of this compound, calculate the ratio of the fluorescence intensities (I₁/I₃).
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
The resulting plot should show a sigmoidal curve. Below the CMC, the I₁/I₃ ratio will be high, indicating pyrene is in a polar environment. As micelles form, pyrene partitions into the hydrophobic core, and the ratio will decrease sharply, eventually plateauing at a lower value.[13]
-
The CMC is determined from this curve, often by finding the point of maximum slope change or by fitting the data to a sigmoidal dose-response model.[6][13]
-
Visual Guides
Caption: Micelle formation with increasing surfactant concentration.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. mdpi.com [mdpi.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of amino acid on the surface adsorption and micellar properties of surface active ILs varying in cationic head groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: N-Acylation of Aspartic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of aspartic acid. Our goal is to help you navigate and resolve common side reactions and challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-acylation of aspartic acid, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Acylated Aspartic Acid Product
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure stoichiometric amounts or a slight excess of the acylating agent are used.- Increase reaction time or temperature, monitoring for the formation of side products.- Use a more efficient coupling reagent if applicable (e.g., in peptide synthesis contexts). |
| Product Degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.- Work under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to oxidation. |
| Side Reactions | - Refer to the specific troubleshooting guides below for major side reactions like aspartimide formation. |
| Poor Solubility of Reagents | - Choose a solvent system in which both aspartic acid and the acylating agent are soluble.- Consider using a co-solvent or a different solvent altogether. |
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
| Potential Cause | Recommended Solution(s) |
| Aspartimide Formation | - This is a major side reaction. It can be minimized by: - Using a cyclohexyl ester protecting group for the β-carboxyl group of aspartic acid, which has been shown to reduce aspartimide formation by 170-fold compared to a benzyl ester.[1] - In peptide synthesis, adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[1] - In solid-phase peptide synthesis (SPPS), using Fmoc-Asp(OBno)-OH can reduce aspartimide formation to as low as 0.1% per cycle. |
| Diacylation | - This can occur if both the α-amino group and the β-carboxyl group are acylated. To avoid this: - Use a protecting group for the β-carboxyl group of aspartic acid. - Carefully control the stoichiometry of the acylating agent. |
| O-Acylation | - If other amino acids with hydroxyl groups (Ser, Thr, Tyr) are present, their side chains may be acylated.[2] This can be prevented by: - Using protecting groups for the hydroxyl functions. - Adding additives like 2,4-dinitrophenol or pentachlorophenol to the reaction mixture.[2] |
| Racemization | - The chiral center of aspartic acid can be susceptible to racemization, especially under harsh basic or acidic conditions. To minimize this: - Use milder reaction conditions. - Employ racemization-suppressing additives like HOBt. |
Issue 3: Difficulty in Purifying the Desired Product
| Potential Cause | Recommended Solution(s) |
| Co-elution of Byproducts | - Aspartimide-related byproducts, such as β-aspartyl peptides, can be particularly difficult to separate via HPLC due to similar retention times.[3]- Optimize the HPLC gradient and mobile phase to improve separation.- Consider alternative purification techniques like ion-exchange chromatography or crystallization. |
| Product Insolubility | - If the N-acylated product precipitates during workup or purification: - Use a different solvent system for extraction and chromatography. - Adjust the pH to improve solubility. |
Quantitative Data Summary
The following table summarizes quantitative data related to the formation of aspartimide, a major side reaction, under various conditions.
| Parameter | Condition 1 | Yield/Formation Rate of Aspartimide | Condition 2 | Yield/Formation Rate of Aspartimide | Reference |
| Temperature | -15 °C (in HF-anisole) | 6.2 x 10⁻⁶ s⁻¹ | 0 °C (in HF-anisole) | 73.6 x 10⁻⁶ s⁻¹ | [1] |
| Protecting Group | Benzyl ester | High (significant formation) | Cyclohexyl ester | 170-fold reduction compared to benzyl ester | [1] |
| Fmoc-SPPS Protecting Group | Fmoc-Asp(OtBu)-OH | Significant formation | Fmoc-Asp(OBno)-OH | 0.1% per cycle (for Asp-Gly sequence) |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-acylation of aspartic acid?
A1: The most prevalent side reaction is the formation of an aspartimide, a cyclic imide. This occurs through the intramolecular cyclization of the aspartic acid residue. Aspartimide formation is problematic as it can lead to a mixture of α- and β-peptides and racemization of the chiral center.
Q2: How does pH affect the N-acylation of aspartic acid?
A2: The pH of the reaction medium is a critical factor. The N-acylation is typically carried out under basic conditions to deprotonate the amino group, making it more nucleophilic. However, strongly basic conditions can promote side reactions like aspartimide formation and racemization. Conversely, acidic conditions can protonate the amino group, rendering it unreactive. Therefore, careful control of pH is essential for a successful reaction.
Q3: Can I selectively acylate the α-amino group of aspartic acid without protecting the β-carboxyl group?
A3: While it is possible to achieve some level of selectivity under carefully controlled conditions (e.g., using a specific acylating agent and optimizing stoichiometry and temperature), protecting the β-carboxyl group is the most reliable method to ensure selective N-acylation and prevent the formation of diacylated byproducts and aspartimide.
Q4: What analytical techniques are suitable for monitoring the progress of the reaction and identifying side products?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction progress, separating the desired product from starting materials and byproducts. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of the various species in the reaction mixture, confirming the identity of the desired product and helping to elucidate the structures of any side products.
Q5: Are there any "green" or more environmentally friendly methods for N-acylation?
A5: Research is ongoing into enzymatic methods for N-acylation, which can offer high selectivity and operate under milder, aqueous conditions, thus reducing the need for harsh organic solvents and reagents.
Experimental Protocols
Protocol: N-Acetylation of L-Aspartic Acid
This protocol is adapted from a patented method for the preparation of N-acetyl-L-aspartic acid.
Materials:
-
L-Aspartic Acid
-
Dioxane
-
Hexafluoroacetone
-
Dichloromethane
-
Triethylamine
-
Acetic Anhydride
-
Hydrochloric Acid
-
Sodium Acetate
-
Acetic Acid (for recrystallization)
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Protection of the Carboxyl Groups:
-
In a reaction flask, add L-aspartic acid to dioxane.
-
Stir the mixture and raise the temperature to 40-50 °C.
-
Slowly bubble hexafluoroacetone gas through the suspension for approximately 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the L-aspartic acid is completely consumed.
-
Continue stirring for an additional 2 hours.
-
Purge the flask with nitrogen gas for 1 hour.
-
Remove the dioxane under reduced pressure at a temperature below 60 °C.
-
To the remaining residue, add dichloromethane and water, shake well, and separate the layers. The protected aspartic acid will be in the organic layer.
-
-
N-Acetylation:
-
Dissolve the protected aspartic acid intermediate in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0-10 °C and slowly add acetic anhydride dropwise.
-
Allow the reaction to stir for 24 hours.
-
After the reaction is complete, add water, stir, and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected N-acetyl-L-aspartic acid intermediate.
-
-
Deprotection and Purification:
-
To a mixture of dioxane and water, add concentrated hydrochloric acid while stirring.
-
Add the protected N-acetyl-L-aspartic acid intermediate to the acidic solution.
-
Allow the reaction to proceed for 36 hours at 20-30 °C.
-
Neutralize the reaction mixture with sodium acetate until the pH is between 3 and 4.
-
Concentrate the mixture to dryness under reduced pressure.
-
Extract the residue with dichloromethane and water.
-
Separate the organic layer and concentrate it to dryness under reduced pressure.
-
Recrystallize the crude product from acetic acid to obtain pure N-acetyl-L-aspartic acid.[4]
-
Visualizations
Caption: Troubleshooting workflow for N-acylation of aspartic acid.
Caption: Main and side reaction pathways in N-acylation of aspartic acid.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease. | Semantic Scholar [semanticscholar.org]
- 4. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]
Technical Support Center: Resolving N-Decanoyl-L-aspartic Acid Peaks in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Decanoyl-L-aspartic acid in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak splitting for this compound?
A1: Peak splitting for a single analyte like this compound is often due to the sample solvent being incompatible with the mobile phase.[1][2][3] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the initial mobile phase, it can cause the peak to distort and split.[3] Another common cause can be a partially blocked frit or contamination at the head of the column.[4]
Q2: Why am I seeing poor resolution between my analyte and other peaks?
A2: Poor resolution can stem from several factors. The choice of stationary phase and mobile phase composition is critical. For N-acyl amino acids, a chiral stationary phase may be necessary if you are trying to resolve enantiomers.[5][6][7][8] Additionally, optimizing the mobile phase strength, pH, and temperature can significantly impact resolution.[9] A mobile phase pH close to the pKa of this compound can also lead to broad or split peaks.[1]
Q3: My retention time for this compound is drifting. What should I do?
A3: Retention time drift can be caused by a few issues. Insufficient column equilibration between runs is a common culprit.[1] Ensure the column is thoroughly flushed with the initial mobile phase conditions before each injection. Changes in mobile phase composition, either through inaccurate preparation or solvent evaporation, can also lead to drift. Finally, fluctuations in column temperature will affect retention times.[1]
Q4: What type of column is best suited for the analysis of this compound?
A4: For the analysis of N-acyl amino acids like this compound, a reversed-phase column (e.g., C18 or C8) is a good starting point. If chiral separation of D and L enantiomers is required, a chiral stationary phase (CSP) is necessary.[5][8] Examples of CSPs used for amino acid derivatives include macrocyclic glycopeptide-based phases (e.g., Astec CHIROBIOTIC T) and cinchona alkaloid-derived zwitterionic phases.[5][6]
Troubleshooting Guides
Issue 1: Peak Splitting or Tailing
This is a common issue that can often be resolved by systematically checking a few key parameters.
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | A single, symmetrical peak. |
| Column Contamination | The column inlet frit is partially blocked. | Backflush the column. If the problem persists, replace the frit or the column. | Restoration of normal peak shape and pressure. |
| Column Void | A void has formed at the head of the column. | This is often irreversible. Replace the column. | A sharp, symmetrical peak with the new column. |
| Mobile Phase pH | The mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1-2 units away from the pKa. | Improved peak shape and consistent retention. |
Issue 2: Poor Resolution
Achieving baseline separation is crucial for accurate quantification.
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Mobile Phase Strength | The mobile phase is too strong, causing co-elution. | Decrease the percentage of the organic solvent in the mobile phase. | Increased retention and improved separation between peaks. |
| Flow Rate | The flow rate is too high. | Decrease the flow rate. | Increased analysis time but potentially better resolution. |
| Column Temperature | The temperature is not optimal for the separation. | Experiment with adjusting the column temperature both up and down in small increments (e.g., 5°C). | Changes in selectivity and improved resolution. |
| Stationary Phase | The current column chemistry is not suitable. | Switch to a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl phase). For enantiomers, a chiral column is required. | Significant changes in selectivity and improved resolution. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol is a general starting point for the analysis of this compound on a standard reversed-phase column.
1. Sample Preparation:
- Dissolve a known weight of this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 10% B
- 20-25 min: 10% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
Protocol 2: Chiral Separation of N-Decanoyl-D/L-aspartic acid
This protocol is designed for the separation of the D and L enantiomers of N-Decanoyl-aspartic acid.
1. Sample Preparation:
- Dissolve the racemic mixture of N-Decanoyl-D/L-aspartic acid in the mobile phase to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
- Mobile Phase: 80:20 Methanol:Water with 0.1% Formic Acid (Isocratic).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 5 µL.
- Detection: UV at 210 nm.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: Simplified signaling pathway of D-aspartate via the NMDA receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. droracle.ai [droracle.ai]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
Technical Support Center: N-Decanoyl-L-aspartic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Decanoyl-L-aspartic acid and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z for the protonated molecule [M+H]⁺ of this compound?
A1: The molecular formula for this compound is C₁₄H₂₅NO₅. Its monoisotopic molecular weight is 287.1733 g/mol . Therefore, in positive ion mode mass spectrometry, you should expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 288.1806.
Q2: What are the primary fragmentation patterns observed for this compound in tandem mass spectrometry (MS/MS)?
A2: The fragmentation of this compound is expected to occur primarily at the amide bond and within the aspartic acid moiety. Key fragmentation pathways include:
-
Neutral loss of water (H₂O): A common fragmentation for molecules with carboxyl groups, resulting in a fragment of [M+H-H₂O]⁺.[1][2]
-
Neutral loss of carbon monoxide (CO) and water: Sequential loss of water and carbon monoxide from the aspartic acid residue can occur, leading to an [M+H-H₂O-CO]⁺ ion.[1]
-
Cleavage of the amide bond: This is a characteristic fragmentation for N-acylated amino acids. This cleavage can result in two primary fragment ions:
-
The decanoyl cation ([C₁₀H₁₉O]⁺).
-
The protonated aspartic acid fragment.
-
-
Loss of the entire decanoyl group: This would result in a fragment corresponding to protonated aspartic acid.
-
Fragmentation of the aspartic acid side chain: This can involve the loss of the side-chain carboxyl group as CO₂.[2]
Q3: I am not seeing the expected [M+H]⁺ ion. What could be the issue?
A3: Several factors could contribute to the absence or low intensity of the parent ion:
-
Ionization source settings: The efficiency of electrospray ionization (ESI) can be sensitive to parameters like capillary voltage, cone voltage, and gas flow rates.[3][4] Optimization of these parameters for your specific instrument and analyte is crucial.
-
In-source fragmentation: High cone or fragmentor voltages can cause the molecule to fragment within the ionization source before it reaches the mass analyzer. Try reducing these voltages to observe the intact parent ion.
-
Sample purity: The presence of contaminants or salts can suppress the ionization of your target molecule. Ensure your sample is sufficiently pure and consider desalting if necessary.[3]
-
Mobile phase composition: The pH and solvent composition of your mobile phase can significantly impact ionization efficiency. For acidic molecules like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can enhance protonation and signal intensity in positive ion mode.[5]
Q4: My fragmentation spectrum is very complex. How can I confidently identify the fragments of this compound?
A4: Interpreting a complex fragmentation spectrum requires a systematic approach:
-
High-resolution mass spectrometry: Using a high-resolution instrument (like a TOF, Orbitrap, or FT-ICR) will provide accurate mass measurements for your fragments. This allows you to calculate the elemental composition of each fragment and significantly increases confidence in your assignments.
-
Comparison with standards: If available, analyzing a certified standard of this compound under the same conditions will provide a reference fragmentation pattern.
-
Isotope labeling: If you can synthesize or obtain an isotopically labeled version of the molecule (e.g., with ¹³C or ¹⁵N), you can track the labeled atoms through the fragmentation pathway, confirming your proposed structures.
-
Predictive fragmentation software: Several software tools can predict fragmentation patterns based on chemical structures. While not always perfectly accurate, they can provide valuable starting points for interpretation.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Parameters | Systematically adjust the capillary voltage, cone/fragmentor voltage, nebulizing gas pressure, and drying gas temperature and flow rate to maximize the signal for your target m/z. |
| Incorrect Mobile Phase | For positive ion mode, ensure the mobile phase is acidic (e.g., add 0.1% formic acid). For negative ion mode, a basic mobile phase (e.g., with 0.1% ammonium hydroxide) may be more effective. |
| Sample Degradation | Ensure the sample has been stored correctly and prepare fresh solutions for analysis. |
| Instrument Contamination | If you suspect contamination, perform a system clean according to the manufacturer's protocol. |
Issue 2: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Sample Impurities | Analyze a blank (mobile phase only) to identify background ions. If significant impurities are present in your sample, consider further purification steps like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). |
| Adduct Formation | In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from your solvents or glassware. These will appear at m/z values higher than your [M+H]⁺. Using high-purity solvents and clean glassware can minimize adduct formation.[3] |
| In-source Reactions | At high concentrations or with certain mobile phases, molecules can react in the ionization source, leading to unexpected ions. Try diluting your sample. |
Data Presentation
Table 1: Predicted m/z Values for Key Ions of this compound in Positive Ion Mode
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₁₄H₂₆NO₅⁺ | 288.1806 |
| [M+Na]⁺ | C₁₄H₂₅NNaO₅⁺ | 310.1625 |
| [M+H-H₂O]⁺ | C₁₄H₂₄NO₄⁺ | 270.1700 |
| [M+H-CO₂]⁺ | C₁₃H₂₆NO₃⁺ | 244.1907 |
| [M+H-H₂O-CO]⁺ | C₁₃H₂₄NO₃⁺ | 242.1751 |
| [Decanoyl cation] | C₁₀H₁₉O⁺ | 155.1431 |
| [Protonated Aspartic Acid] | C₄H₈NO₄⁺ | 134.0448 |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration appropriate for your mass spectrometer (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).
-
Ionization Mode: Positive ion mode is generally preferred for observing protonated molecules.
-
MS Scan Range: Scan a range that includes the expected parent and fragment ions (e.g., m/z 50-500).
-
MS/MS Analysis: For fragmentation studies, use a data-dependent acquisition (DDA) or targeted MS/MS approach. Set the collision energy (CE) or collision-induced dissociation (CID) energy to a value that provides a good distribution of fragment ions (a ramp of energies can also be beneficial).
Visualizations
Caption: Proposed fragmentation pathway of this compound.
This guide provides a foundational understanding for interpreting the mass spectrometry fragmentation of this compound. For more specific issues, consulting with a mass spectrometry specialist or referring to the instrument's user manual is recommended.
References
- 1. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization [jlkj.nim.ac.cn]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Decanoyl-L-aspartic acid solubility enhancement techniques"
Technical Support Center: N-Decanoyl-L-aspartic acid
This guide provides researchers, scientists, and drug development professionals with technical support for handling and solubilizing this compound. Given the limited specific literature for this compound, the following recommendations are based on the principles of its chemical structure—an amphiphilic molecule with a nonpolar decanoyl tail and a polar, acidic L-aspartic acid head group.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) polar head (L-aspartic acid) and a water-fearing (hydrophobic) nonpolar tail (N-decanoyl chain). This structure leads to very low solubility in neutral aqueous solutions. The long hydrocarbon tail makes it behave like a lipid, while the acidic head group allows for pH-dependent solubility. It is generally insoluble in water but may be soluble in organic solvents.[1][2]
Q2: What are the predicted physicochemical properties of this molecule?
A2: Understanding the predicted properties is key to developing a solubilization strategy. The L-aspartic acid component has two carboxylic acid groups and one amino group, each with a distinct pKa value.[3][4]
| Property | Predicted Value | Significance for Solubility |
| pKa1 (α-carboxyl) | ~1.99 | Below this pH, the group is neutral (-COOH). Above, it is negative (-COO⁻). |
| pKa2 (side-chain carboxyl) | ~3.90 | Below this pH, the group is neutral (-COOH). Above, it is negative (-COO⁻).[4][5] |
| pKa3 (α-amino) | ~9.90 | Below this pH, the group is positive (-NH₃⁺). Above, it is neutral (-NH₂).[4][5] |
| Isoelectric Point (pI) | ~2.98 (for L-aspartic acid) | The pH at which the net charge is zero, typically where aqueous solubility is at its minimum.[3] |
| Predicted LogP | High (Lipophilic) | The high value, due to the 10-carbon chain, indicates a strong preference for nonpolar environments and predicts low water solubility. |
Q3: Why does my this compound precipitate when I add it to my neutral buffer (e.g., PBS pH 7.4)?
A3: At neutral pH (7.4), the carboxylic acid groups on the aspartic acid head are deprotonated (negatively charged), but the long, nonpolar decanoyl tail dominates the molecule's behavior, causing it to self-aggregate and precipitate out of the aqueous solution. While charged, the molecule as a whole is not sufficiently hydrophilic to overcome the hydrophobicity of the tail.
Q4: Can I dissolve it in organic solvents first?
A4: Yes, creating a concentrated stock solution in an appropriate organic solvent is a common primary step. Solvents like DMSO, DMF, or ethanol can be effective. However, be cautious of the final concentration of the organic solvent in your aqueous experimental medium, as it may affect cell viability or assay performance.
Troubleshooting Guide: Solubility Enhancement
This section provides detailed protocols for common solubility challenges.
Problem: The compound is insoluble in aqueous buffers for my experiment.
Below are several techniques, ordered from most common to more specialized, to enhance solubility.
Solution 1: pH Adjustment (Recommended Method)
This is the most effective method for acidic molecules like this compound.[6][7] By raising the pH, you deprotonate the carboxylic acid groups, converting the molecule into a more soluble salt.
Detailed Experimental Protocol:
-
Preparation of a Basic Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Do not add it directly to water or buffer. Instead, add a small volume of a dilute basic solution, such as 0.1 M NaOH, dropwise while vortexing.
-
Continue adding the basic solution until the solid is fully dissolved. This creates a concentrated stock solution of the sodium salt form of the compound.
-
Alternative: A volatile base like ammonium hydroxide (NH₄OH) can be used if the final application requires lyophilization to a salt-free powder.
-
-
Dilution into Final Buffer:
-
Slowly add the concentrated stock solution dropwise into your final, vigorously stirring (or vortexing) aqueous buffer (e.g., PBS).
-
Crucial: Do not add the buffer to the stock. Dilute the stock into the buffer to avoid localized high concentrations that can cause precipitation.
-
Monitor the pH of the final solution and adjust back to the desired experimental pH if necessary, using dilute HCl. Be aware that lowering the pH too much may cause the compound to crash out again.
-
Workflow for pH-Mediated Solubilization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. Amino Acids [vanderbilt.edu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wjbphs.com [wjbphs.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of N-Decanoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, directly impacting safety and efficacy. N-Decanoyl-L-aspartic acid, a lipoamino acid, is a molecule of interest for various therapeutic applications. Ensuring its purity is paramount. This guide provides a comparative overview of the primary analytical methods for validating the purity of this compound, presents data for comparison with relevant alternatives, and details the experimental protocols for these analyses.
Introduction to Purity Validation of N-Acyl Amino Acids
N-acyl amino acids, such as this compound, are amphiphilic molecules combining the features of a fatty acid and an amino acid. This structure imparts unique physicochemical properties, making them valuable in drug delivery and formulation. However, their synthesis can lead to various impurities, including unreacted starting materials, diastereomers, and by-products from side reactions. Therefore, robust analytical methods are essential to accurately determine the purity and impurity profile of these compounds.
The two most powerful and commonly employed techniques for purity validation of N-acyl amino acids are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment of purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. |
| Primary Use | Separation and quantification of the main compound and its impurities. | Absolute quantification of the main compound and detection of impurities without a reference standard for each impurity. |
| Strengths | High sensitivity for detecting trace impurities, excellent separation of structurally similar compounds. | High precision and accuracy, non-destructive, provides structural information, universal detector for protons. |
| Limitations | Requires a reference standard for each compound to be quantified, potential for non-UV active impurities to be missed. | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures. |
| Typical Purity (%) | >99% | >99% |
Comparison with Alternative N-Acyl Amino Acids
The choice of an N-acyl amino acid in drug development often depends on its specific properties, such as solubility and critical micelle concentration. The purity validation methods are generally applicable across a range of similar molecules.
| Compound | Typical Purity (%) | Key Analytical Challenges |
| This compound | >99.0% | Potential for diastereomeric impurities, presence of unreacted decanoic acid and L-aspartic acid. |
| N-Lauroyl-L-glutamic acid | >99.0% | Similar to this compound, with potential for impurities from lauric acid and glutamic acid. |
| Sodium N-stearoyl-L-glutamate | >98.0% | As a salt, moisture content can be a critical quality attribute. |
| N-Caproyl-L-alanine | >99.0% | Shorter alkyl chain may require optimization of chromatographic conditions for retention. |
| N-Myristoyl-L-proline | >98.0% | The secondary amine of proline can lead to different impurity profiles compared to primary amino acids. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of this compound from its potential impurities.
Workflow for HPLC Purity Validation
HPLC Purity Validation Workflow
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Purity Determination by Quantitative ¹H NMR (qNMR)
This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.
Workflow for qNMR Purity Validation
qNMR Purity Validation Workflow
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
¹H NMR Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the protons being quantified (typically 30-60 s to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
-
~0.85 ppm (t, 3H): Terminal methyl group of the decanoyl chain.
-
~1.23 ppm (m, 12H): Methylene protons of the decanoyl chain.
-
~1.45 ppm (m, 2H): Methylene protons β to the carbonyl group of the decanoyl chain.
-
~2.05 ppm (t, 2H): Methylene protons α to the carbonyl group of the decanoyl chain.
-
~2.50-2.65 ppm (m, 2H): Methylene protons of the aspartic acid residue.
-
~4.40 ppm (m, 1H): α-proton of the aspartic acid residue.
-
~8.10 ppm (d, 1H): Amide proton.
-
~12.5 ppm (br s, 2H): Carboxylic acid protons.
Conclusion
Validating the purity of this compound is a critical step in its development for pharmaceutical applications. A combination of HPLC and qNMR provides a comprehensive and robust assessment of purity. HPLC is highly effective for detecting and quantifying trace impurities, while qNMR offers a precise and accurate method for absolute purity determination. By employing these well-defined analytical strategies, researchers and drug developers can ensure the quality and consistency of this compound and its related N-acyl amino acid analogs.
Comparative Biological Efficacy of N-Decanoyl-L-aspartic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of N-Decanoyl-L-aspartic acid and other N-acyl-L-aspartic acid derivatives, with a focus on their potential cytotoxic and anti-inflammatory activities. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from related N-acyl amino acid compounds to provide a representative overview.
Executive Summary
N-acyl amino acids are a class of molecules with diverse biological activities. While specific quantitative data for this compound is scarce in publicly available literature, related compounds, such as N-acetyl-L-aspartic acid (NAA), have demonstrated notable anti-inflammatory properties. This guide presents available data on NAA as a reference and outlines standard experimental protocols for evaluating the cytotoxic and anti-inflammatory efficacy of this compound and its derivatives. Furthermore, it visualizes key signaling pathways potentially modulated by these compounds.
Data Presentation
Anti-inflammatory Activity of N-acetyl-L-aspartic acid (NAA)
The following table summarizes the anti-inflammatory effects of N-acetyl-L-aspartic acid (NAA) in stimulated human astroglial cells, providing a baseline for the potential activity of longer-chain derivatives like this compound.
| Biomarker | Cell Line | Stimulant | NAA Concentration | % Inhibition / Effect | Reference |
| Prostaglandin E2 (PGE2) | STTG (human astroglial) | Ionomycin | 10 mM | 76% decrease | [1] |
| Prostaglandin E2 (PGE2) | STTG (human astroglial) | Ionomycin | 20 mM | >95% decrease | [1] |
| Cyclooxygenase-2 (COX-2) Protein | STTG (human astroglial) | IL-1β | Not specified | Decrease | [1] |
| Activated NF-κB | STTG (human astroglial) | IL-1β | Not specified | Decrease | [1] |
| Intracellular Calcium | STTG (human astroglial) | Ionomycin/PMA | Not specified | Significant decrease | [1] |
Note: Direct comparative data for the anti-inflammatory effects of this compound, N-Octanoyl-L-aspartic acid, and N-Lauroyl-L-aspartic acid was not available in the provided search results.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | e.g., MCF-7 | MTT Assay | Data not available | |
| N-Octanoyl-L-aspartic acid | e.g., MCF-7 | MTT Assay | Data not available | |
| N-Lauroyl-L-aspartic acid | e.g., MCF-7 | MTT Assay | Data not available |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of N-acyl-L-aspartic acid derivatives.
1. Cell Seeding:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its derivatives) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
1. Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the N-acyl-L-aspartic acid derivatives for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with medium only) and a positive control (cells with LPS only) should be included.
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
4. Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
-
The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often implicated in cellular processes such as inflammation and apoptosis, and which may be modulated by N-acyl-L-aspartic acid derivatives.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
References
A Spectroscopic Comparison of N-Acyl-Aspartic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structural and physicochemical properties of N-acyl-aspartic acids is crucial for their application in various fields, including neuroscience and drug delivery. This guide provides a comparative overview of the spectroscopic characteristics of this class of compounds, with a focus on N-acetyl-L-aspartic acid (NAA), the most studied derivative. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are presented to facilitate a deeper understanding of their molecular features.
N-acyl-aspartic acids are derivatives of the amino acid aspartic acid, where an acyl group is attached to the nitrogen atom. The length and nature of this acyl chain can significantly influence the molecule's properties and biological activity. Spectroscopic techniques are indispensable tools for the characterization and quantification of these compounds.
Comparative Spectroscopic Data
| Spectroscopic Technique | Parameter | N-Acetyl-L-aspartic acid (NAA) | Expected Trends for Longer Acyl Chains |
| ¹H NMR | Chemical Shift (δ) in D₂O/H₂O (ppm) | ||
| α-CH | ~4.4 ppm | Minor shifts expected. | |
| β-CH₂ | ~2.7 ppm and ~2.5 ppm | Minor shifts expected. | |
| Acyl-CH₃ | ~2.0 ppm | Additional signals corresponding to the acyl chain will appear. For N-propionyl: a triplet around 1.1 ppm (CH₃) and a quartet around 2.3 ppm (CH₂). For N-butyryl: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.2 ppm (CH₂). | |
| ¹³C NMR | Chemical Shift (δ) in D₂O/H₂O (ppm) | ||
| α-C | ~56 ppm | Minor shifts expected. | |
| β-C | ~42 ppm | Minor shifts expected. | |
| Acyl-C=O | ~176 ppm | Minor shifts expected. | |
| Acyl-CH₃ | ~25 ppm | Additional signals for the acyl chain carbons will be present. | |
| Mass Spectrometry (GC-MS of TMS derivative) | Key m/z Fragments | 391 (M+), 376, 288, 246, 147, 73[1] | The molecular ion (M+) will increase with the length of the acyl chain. Fragmentation patterns will show characteristic losses of the acyl group and fragments of the aspartic acid moiety. |
| FTIR | Key Vibrational Frequencies (cm⁻¹) | ||
| Amide I (C=O stretch) | ~1640 cm⁻¹ | Position expected to be relatively stable. | |
| Amide II (N-H bend and C-N stretch) | ~1550 cm⁻¹ | Position expected to be relatively stable. | |
| Carboxyl C=O stretch | ~1700 cm⁻¹ | Position expected to be relatively stable. | |
| C-H stretches (aliphatic) | ~2850-3000 cm⁻¹ | Intensity of these bands will increase with the length of the acyl chain. |
Note: Chemical shifts in NMR are dependent on the solvent and pH. The values provided are approximate and sourced from various databases and publications.
Trends for N-Acyl-Aspartic Acids with Longer Acyl Chains:
-
NMR Spectroscopy: The signals corresponding to the aspartic acid moiety (α-CH and β-CH₂) are expected to show only minor changes in their chemical shifts with increasing acyl chain length. The most significant changes will be the appearance of new signals corresponding to the protons and carbons of the longer acyl chains. The chemical shifts of the acyl chain protons and carbons will follow predictable patterns based on their distance from the amide and terminal methyl groups.
-
Mass Spectrometry: The molecular ion peak will increase predictably with each additional methylene group (-CH₂-) in the acyl chain. The fragmentation patterns are expected to be similar, with characteristic losses of the acyl group and fragmentation of the aspartic acid backbone.
-
FTIR Spectroscopy: The positions of the amide I and II bands, which are characteristic of the peptide bond, are not expected to change significantly with the length of the acyl chain. The most noticeable change will be an increase in the intensity of the C-H stretching vibrations from the aliphatic acyl chain.
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of the N-acyl-aspartic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The concentration should be optimized for the spectrometer's sensitivity, typically in the range of 1-10 mg/mL. For aqueous solutions, the pH can be adjusted using dilute DCl or NaOD to study the effect of protonation states.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Water suppression techniques (e.g., presaturation) may be necessary for samples in D₂O with residual H₂O.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of proton and carbon signals, especially for more complex N-acyl derivatives.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., DSS or TSP for aqueous solutions) or the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): N-acyl-aspartic acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation, where the acidic protons are replaced with trimethylsilyl (TMS) groups. This is typically achieved by reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70°C for 1 hour).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid for better ionization).
-
-
Instrumentation:
-
GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
LC-MS: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a time-of-flight (TOF), Orbitrap, or triple quadrupole analyzer).
-
-
Data Acquisition:
-
GC-MS: The derivatized sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. Mass spectra are recorded over a specific m/z range.
-
LC-MS: The sample is injected into the LC system and separated on a reversed-phase or HILIC column. The eluent is directed to the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analytes are ionized. Full scan mass spectra and tandem mass spectra (MS/MS) can be acquired to determine the molecular weight and fragmentation patterns.
-
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions, which provide information about the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample is typically analyzed as a solid. This can be done by preparing a KBr (potassium bromide) pellet, where a small amount of the sample is finely ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is first collected. Then, the sample spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., C=O, N-H, C-H, O-H).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of N-acyl-aspartic acids.
References
Confirming the Structure of N-Decanoyl-L-aspartic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Decanoyl-L-aspartic acid and its structural analogs. It outlines a detailed experimental protocol for the synthesis and characterization of this long-chain N-acyl amino acid, a class of molecules with growing interest in various biological applications. By presenting spectroscopic and physicochemical data in a comparative format, this guide serves as a valuable resource for researchers working on the development and analysis of novel lipid-based compounds.
Structural Confirmation and Comparison of N-Acyl-L-aspartic Acids
The structural confirmation of a novel compound like this compound relies on a combination of spectroscopic techniques. This section compares the expected and available data for this compound with its shorter-chain analog, N-Acetyl-L-aspartic acid, and a longer-chain analog, N-Lauroyl-L-aspartic acid, to highlight the influence of the acyl chain length on their physicochemical and spectral properties.
Physicochemical Properties
The length of the N-acyl chain significantly influences the physicochemical properties of N-acyl-L-aspartic acids, such as their solubility, melting point, and self-assembly behavior. Generally, as the acyl chain length increases, the hydrophobicity of the molecule increases, leading to lower water solubility and a higher propensity to form micelles in aqueous solutions.
| Property | N-Acetyl-L-aspartic acid[1] | N-Octanoyl-L-aspartic acid | This compound (Predicted) | N-Lauroyl-L-aspartic acid[2] |
| Molecular Formula | C6H9NO5 | C12H21NO5 | C14H25NO5 | C16H29NO5 |
| Molecular Weight ( g/mol ) | 175.14 | 259.30 | 287.35 | 315.40 |
| Melting Point (°C) | 137 - 140 | Not available | Not available | Not available |
| LogP (Predicted) | -1.1 | 1.7 | 2.7 | 3.8 |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
A plausible and widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the reaction of an amine with an acid chloride in the presence of a base.
Materials:
-
L-aspartic acid
-
Decanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.
-
Acylation: In a separate flask, dissolve decanoyl chloride (1 equivalent) in dichloromethane. Add the decanoyl chloride solution dropwise to the stirring, cooled solution of L-aspartic acid over a period of 30-60 minutes. Maintain the pH of the aqueous phase between 9 and 10 by the concurrent dropwise addition of a sodium hydroxide solution.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Characterization Techniques
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups such as the amide and carboxylic acid moieties.
-
Melting Point Analysis: The melting point of the purified product should be determined to assess its purity.
Spectroscopic Data Comparison
The following tables compare the available NMR and MS data for L-aspartic acid and its N-acylated derivatives. This comparison illustrates the expected spectral changes upon N-acylation and with increasing acyl chain length.
NMR Spectroscopic Data
The N-acylation of L-aspartic acid introduces characteristic signals in both the 1H and 13C NMR spectra. The chemical shifts of the protons and carbons near the acylation site are particularly affected.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | L-aspartic acid | N-Acetyl-L-aspartic acid[1] | N-Lauroyl-L-aspartic acid (Predicted) |
| α-CH | ~3.9 | ~4.5 | ~4.5 |
| β-CH₂ | ~2.7-2.8 | ~2.8-2.9 | ~2.8-2.9 |
| Acyl-CH₃ (or CH₂) | - | ~2.0 (CH₃) | ~0.8 (CH₃), ~1.2-1.6 (CH₂)n, ~2.2 (α-CH₂) |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | L-aspartic acid[8] | N-Acetyl-L-aspartic acid[1] | N-Lauroyl-L-aspartic acid[2] |
| α-COOH | ~174 | ~175 | 177.5 |
| β-COOH | ~177 | ~177 | 174.9 |
| α-CH | ~52 | ~52 | 52.3 |
| β-CH₂ | ~36 | ~36 | 37.1 |
| Acyl C=O | - | ~174 | 176.4 |
| Acyl-CH₃ (or CH₂) | - | ~22 (CH₃) | 23.3-36.8 |
Note: The predicted chemical shifts for N-Lauroyl-L-aspartic acid are based on typical values for long-chain acyl groups and the available data for N-Lauroyl-L-aspartic acid from its PubChem entry.
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The fragmentation of N-acyl-L-aspartic acids is expected to show characteristic losses of the acyl chain and parts of the aspartic acid moiety.
Table 3: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion [M+H]⁺ | Key Fragment Ions |
| N-Acetyl-L-aspartic acid | 176.0504 | [M-H₂O+H]⁺, [M-COOH+H]⁺, loss of acetyl group |
| This compound | 288.1811 | [M-H₂O+H]⁺, [M-COOH+H]⁺, loss of decanoyl group, characteristic fragments from the decanoyl chain |
| N-Lauroyl-L-aspartic acid | 316.2124 | [M-H₂O+H]⁺, [M-COOH+H]⁺, loss of lauroyl group, characteristic fragments from the lauroyl chain |
Note: The fragmentation patterns are predictive and based on general principles of mass spectrometry of N-acyl amino acids.[9][10][11][12]
Visualizations
The following diagrams illustrate the general structure of N-acyl-L-aspartic acids and a proposed workflow for the synthesis and characterization of this compound.
Caption: General chemical structure of N-Acyl-L-aspartic acids.
Caption: Proposed workflow for the synthesis and structural confirmation.
References
- 1. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Lauroyl-l-aspartic acid | C16H29NO5 | CID 11370477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative analysis of N-acyl amino acids (NAAAs), a class of bioactive lipids involved in various physiological processes. The cross-validation of these methods is critical for ensuring data reliability and comparability across different studies and laboratories, particularly in the context of drug development and clinical research. This document summarizes key performance data, details experimental protocols, and visualizes workflows to aid in the selection and implementation of the most appropriate analytical technique.
Introduction to N-Acyl Amino Acid Analysis
N-acyl amino acids are endogenous signaling molecules that consist of an amino acid linked to a fatty acid via an amide bond. Their diverse biological activities make them important targets in biomedical research. Accurate and precise quantification of NAAAs in biological matrices is essential for understanding their roles in health and disease. The most common analytical platforms for NAAA analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method presents a unique set of advantages and challenges in terms of sensitivity, selectivity, and sample preparation complexity.
Comparison of Analytical Method Performance
The choice of an analytical method for NAAA quantification depends on the specific research question, the required sensitivity, and the available instrumentation. Below is a summary of key validation parameters for the three most common analytical platforms. The data presented is a synthesis of findings from multiple validation studies.
| Parameter | LC-MS/MS (Underivatized) | GC-MS (Derivatized) | HPLC-UV (Derivatized) |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | High ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Mid to high ng/mL | µg/mL range |
| Intra-day Precision (%RSD) | <10% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <20% | <20% |
| Accuracy (%RE) | ±15% | ±20% | ±20% |
| Recovery | >80% | Variable, dependent on derivatization | >70% |
| Specificity/Selectivity | High (utilizes MS/MS) | High (utilizes MS) | Moderate (potential for interferences) |
Note: The performance characteristics can vary depending on the specific N-acyl amino acid, the biological matrix, and the optimization of the method. Derivatization is often required for GC-MS and HPLC-UV to improve volatility and detectability, respectively.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of NAAAs using LC-MS/MS, GC-MS, and HPLC-UV.
LC-MS/MS Method for Underivatized N-Acyl Amino Acids
This method is often preferred for its high sensitivity and specificity without the need for derivatization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suite of deuterated N-acyl amino acid internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl amino acid and internal standard.
-
GC-MS Method for Derivatized N-Acyl Amino Acids
GC-MS analysis of NAAAs requires a derivatization step to increase their volatility.
-
Sample Preparation and Derivatization:
-
Extract NAAAs from the biological matrix using a liquid-liquid extraction (e.g., with ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Gas Chromatography Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
SIM Ions: Select characteristic ions for each derivatized N-acyl amino acid.
-
HPLC-UV Method for Derivatized N-Acyl Amino Acids
For laboratories without access to mass spectrometry, HPLC-UV provides an alternative, though typically less sensitive, method. Derivatization is necessary to introduce a chromophore for UV detection.
-
Sample Preparation and Derivatization:
-
Perform a solid-phase extraction (SPE) to clean up the sample and isolate the NAAAs.
-
Elute the NAAAs and evaporate the solvent.
-
Derivatization: React the extracted NAAAs with a UV-active derivatizing agent such as 2,4'-dibromoacetophenone.[1][2] This reaction yields 4'-bromophenacyl esters that are suitable for spectrophotometric detection.[1][2]
-
The reaction is typically carried out in the presence of a catalyst (e.g., a crown ether) in an organic solvent.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the absorption maximum of the derivatizing agent (e.g., 260 nm for 4'-bromophenacyl esters).[2]
-
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationships between different analytical approaches, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for N-acyl amino acid analysis.
Caption: Comparison of key parameters for NAAA analytical methods.
Conclusion
The cross-validation of analytical methods for N-acyl amino acids is paramount for generating reliable and reproducible data. LC-MS/MS stands out as the most sensitive and selective method, particularly for complex biological matrices. GC-MS offers a robust alternative, especially when high throughput is not the primary concern. HPLC-UV, while less sensitive, provides a cost-effective option for screening or for laboratories where mass spectrometry is not available. The choice of method should be guided by the specific analytical requirements of the study. A thorough method validation, following established guidelines, is essential regardless of the platform chosen to ensure the integrity of the scientific findings.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: N-Decanoyl-L-aspartic acid versus its D-isomer Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of N-acyl amino acids, the chirality of the amino acid component can profoundly influence the compound's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides an objective comparison of N-Decanoyl-L-aspartic acid and its D-isomer, drawing upon available experimental data to highlight their distinct activities.
Stereochemistry Dictates Antiproliferative Efficacy
A pivotal study on the structure-activity relationship of N-acyl-aspartic acid dimethyl esters as potential anticancer agents has underscored the significance of the L-configuration for antiproliferative effects. While this research did not specifically use a decanoyl chain, it demonstrated that the L-aspartic acid moiety is "absolutely mandatory for antiproliferative activity" in a series of related compounds.[1] This finding strongly suggests that this compound would exhibit significantly greater antiproliferative activity compared to its D-isomer.
The general principle of stereoselectivity in drug action is well-established. Enantiomers, non-superimposable mirror images of a chiral molecule, often interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.
Potential Divergent Roles in Neuromodulation
The native forms of L-aspartic acid and D-aspartic acid play distinct roles in the central nervous system, which may be reflected in their N-acylated derivatives. L-aspartic acid is a known excitatory neurotransmitter, while D-aspartic acid is involved in modulating neurotransmission and hormone regulation.[2][3]
N-acylation, particularly with a long lipophilic chain like decanoyl, can significantly alter the properties of these amino acids, enhancing their ability to cross cell membranes and interact with lipid-sensitive signaling pathways. N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[4][5]
Given the distinct neurological functions of the parent amino acids, it is plausible that this compound and N-Decanoyl-D-aspartic acid would exhibit different neuromodulatory activities. For instance, they could have differential effects on N-methyl-D-aspartate (NMDA) receptors or other neuronal targets. However, specific experimental data comparing the neurological activities of these two specific molecules is currently lacking.
Experimental Methodologies
The following sections detail the general experimental protocols relevant to assessing the biological activities discussed.
Antiproliferative Activity Assay
A common method to evaluate the antiproliferative activity of compounds is the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., THP-1, a human leukemia cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (this compound and N-Decanoyl-D-aspartic acid) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are then determined from the dose-response curves.
Synthesis of N-Decanoyl-aspartic acid isomers
The synthesis of this compound and its D-isomer can be achieved through a standard peptide coupling reaction.
Experimental Workflow: Synthesis of N-Decanoyl-aspartic acid
Synthesis of N-Decanoyl-aspartic acid isomers.
Signaling Pathways
The precise signaling pathways through which this compound and its D-isomer exert their effects are not yet fully elucidated. However, based on the activities of related molecules, some potential pathways can be proposed.
Potential Signaling Pathway for Antiproliferative Activity of this compound
Hypothesized antiproliferative signaling pathway.
Conclusion
The available scientific literature strongly indicates that the stereochemistry of the aspartic acid moiety is a critical determinant of the biological activity of N-acyl-aspartic acid derivatives. Based on studies of related compounds, this compound is predicted to possess significantly greater antiproliferative activity than its D-isomer. The distinct neurological roles of L- and D-aspartic acid also suggest that their N-decanoyl derivatives may have divergent effects on the central nervous system.
Further direct comparative studies are warranted to fully elucidate the pharmacological profiles of this compound and N-Decanoyl-D-aspartic acid and to explore their therapeutic potential. Researchers in drug development should prioritize the evaluation of the L-isomer for antiproliferative applications, while also considering the potential for distinct and valuable activities of the D-isomer in other therapeutic areas.
References
Navigating In Vitro Assay Validation for Novel Lipids: A Comparative Guide for N-Decanoyl-L-aspartic acid
For researchers, scientists, and drug development professionals, the validation of in vitro assays for novel compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the in vitro assay validation of N-Decanoyl-L-aspartic acid, a synthetic N-acyl amino acid. Due to the limited publicly available data on this specific molecule, this guide presents a hypothetical scenario based on the known biological activities of similar lipid signaling molecules. Here, we propose this compound as a putative inhibitor of a hypothetical enzyme, "N-acyl Amide Hydrolase 1" (NAAH1), and compare its performance against a known, generic inhibitor.
This guide will objectively compare the hypothetical performance of this compound with an alternative compound, providing supporting experimental data in clearly structured tables. Detailed methodologies for the key experiments are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Comparative Performance of NAAH1 Inhibitors
In our hypothetical model, we assess the inhibitory potential of this compound against NAAH1, an enzyme implicated in the degradation of endogenous signaling lipids. The performance is compared with a well-characterized, generic inhibitor, "Inhibitor-X."
| Parameter | This compound | Inhibitor-X (Comparator) |
| IC50 (nM) | 75 | 150 |
| Mechanism of Inhibition | Competitive | Competitive |
| Selectivity (vs. NAAH2) | >100-fold | ~10-fold |
| Cellular Potency (EC50, nM) | 250 | 500 |
| Cytotoxicity (CC50, µM) | > 50 | > 50 |
Table 1: Hypothetical Performance Comparison of NAAH1 Inhibitors. The data illustrates the superior potency and selectivity of this compound in inhibiting the hypothetical target enzyme NAAH1 compared to the generic Inhibitor-X.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NAAH1 Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of NAAH1.
Materials:
-
Recombinant human NAAH1 enzyme
-
Fluorogenic NAAH1 substrate (e.g., a long-chain N-acyl amino acid with a fluorescent reporter)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
This compound and Inhibitor-X
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and Inhibitor-X in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of recombinant NAAH1 enzyme (final concentration, e.g., 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration, e.g., 10 µM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 2 minutes for 30 minutes.
-
Calculate the rate of substrate hydrolysis for each well.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Potency Assay
This assay determines the concentration of the test compound required to achieve a desired biological effect in a cellular context.
Materials:
-
A human cell line endogenously expressing NAAH1 (e.g., a neuronal cell line)
-
Cell culture medium and supplements
-
This compound and Inhibitor-X
-
A fluorescently labeled substrate for an endogenous signaling lipid degraded by NAAH1
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Inhibitor-X for 1 hour.
-
Add the fluorescently labeled substrate of the endogenous signaling lipid to the cells.
-
Incubate for a defined period (e.g., 4 hours) to allow for substrate uptake and metabolism.
-
Wash the cells to remove extracellular substrate.
-
Fix and stain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the intracellular fluorescence intensity of the metabolized substrate.
-
Normalize the fluorescence intensity to the cell number (from the nuclear stain).
-
Calculate the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.
Cytotoxicity Assay
This assay assesses the potential of the test compound to cause cell death.
Materials:
-
The same human cell line used in the cellular potency assay
-
Cell culture medium and supplements
-
This compound and Inhibitor-X
-
A commercially available cytotoxicity assay kit (e.g., MTS or LDH release assay)
-
96-well cell culture plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Inhibitor-X for 24 hours.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence signal.
-
Calculate the percentage of cell viability relative to a vehicle control.
-
Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Molecular and Experimental Landscape
Diagrams are provided to illustrate the hypothetical signaling pathway and the experimental workflow for the in vitro assay validation.
Caption: Hypothetical signaling pathway involving NAAH1.
Caption: Experimental workflow for the NAAH1 inhibition assay.
Disclaimer: The information presented in this guide regarding this compound is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound in the public domain. The experimental protocols and data tables are provided as templates to guide researchers in the validation of in vitro assays for novel N-acyl amino acids.
A Comparative Guide to the Surfactant Properties of N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
N-acyl amino acids (NAAs) represent a versatile class of biocompatible and biodegradable surfactants derived from natural resources. Their unique properties, including mildness to the skin and eyes, excellent foaming characteristics, and environmental friendliness, have garnered significant interest in various fields, including cosmetics, pharmaceuticals, and biotechnology.[1][2][3] This guide provides an objective comparison of the surfactant properties of different NAAs, supported by experimental data, to aid in the selection of the most suitable surfactant for specific research and development applications.
Comparative Analysis of Surfactant Properties
The surfactant properties of N-acyl amino acids are primarily influenced by the nature of the amino acid headgroup and the length of the hydrophobic acyl chain. Key parameters for comparison include the critical micelle concentration (CMC), surface tension at the CMC, and foaming ability.
Influence of the Acyl Chain Length
As a general trend, increasing the length of the alkyl chain in N-acyl amino acids leads to a decrease in the critical micelle concentration (CMC) and an enhancement in surface activity.[4] However, excessively long fatty acyls can decrease water solubility, which in turn can negatively impact foamability.[4][5] For instance, with sodium N-acyl amino acids, an increase in the alkyl carbon chain generally leads to decreased foamability but increased foam stability.[1]
Influence of the Amino Acid Headgroup
The structure of the amino acid headgroup plays a crucial role in the self-assembly and surfactant properties of NAAs. For example, at 25 °C, sodium N-lauroyl glycinate (SLG) has been observed to form unilamellar vesicles above its critical micelle concentration, while sodium N-lauroyl sarcosinate (SLS) forms small spherical micelles.[6] This difference in aggregation behavior is attributed to steric repulsion and hydrogen-bonding interactions at the headgroup of the molecules.[6]
Quantitative Data Summary
The following table summarizes the key surfactant properties of various N-acyl amino acids based on available experimental data.
| N-Acyl Amino Acid | Acyl Chain | Amino Acid | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Foaming Properties |
| Sodium N-Lauroyl Sarcosinate | C12 | Sarcosine | ~8.0 | ~32.5 | Excellent foaming and cleansing agent.[7][8] |
| Sodium N-Lauroyl Glycinate | C12 | Glycine | - | - | Favored for aggregate formation over SLS.[6] |
| Sodium N-Stearyl Serinate | C18 | Serine | - | - | Decreased foamability due to lower water solubility.[5] |
| Sodium N-Lauroyl Phenylpropanoic Acid | C12 | Phenylalanine | - | - | Better foamability and stability with BSA compared to N-C12A/BSA.[9][10] |
| Sodium N-Lauroyl Propylamino Acid | C12 | Proline | - | - | Better foamability and stability with gelatin compared to N-C12P/gelatin.[9][10] |
| Sodium Cocoyl Glutamate | Coco- | Glutamic Acid | - | - | Good foaming power and stable foam.[11] |
Note: The table is populated with data extracted from the search results. A hyphen (-) indicates that specific quantitative data was not available in the provided search snippets. Further literature review may be required for a more comprehensive dataset.
Experimental Protocols
Accurate and reproducible measurement of surfactant properties is essential for comparative studies. Below are detailed methodologies for determining the critical micelle concentration and surface tension.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration. Common methods include:
-
Surface Tensiometry: The surface tension of the surfactant solution is measured at various concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break. The concentration at this inflection point is the CMC.[12][13]
-
Conductometry: This method is suitable for ionic surfactants. The conductivity of the solution is measured as a function of surfactant concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles, and the concentration at this point is the CMC.[12]
-
Fluorescence Spectroscopy: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In the presence of micelles, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties. Plotting a ratio of fluorescence intensities against surfactant concentration allows for the determination of the CMC.
Measurement of Surface Tension
The surface tension of N-acyl amino acid solutions is a direct measure of their effectiveness in reducing the surface energy of water.
-
Pendant Drop Tensiometry: This is a widely used method for determining the surface and interfacial tension of liquids. A drop of the liquid is suspended from the tip of a needle, and its shape is captured by a camera. The shape of the drop is determined by the balance between surface tension and gravity. By analyzing the drop shape, the surface tension can be calculated.[13]
-
Wilhelmy Plate Method: A thin plate, typically made of platinum, is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is directly related to the surface tension of the liquid.
-
Du Noüy Ring Method: A platinum ring is placed on the surface of the liquid and then slowly lifted. The force required to detach the ring from the surface is measured and used to calculate the surface tension.
Visualizing N-Acyl Amino Acid Structure and Evaluation Workflow
To better understand the structure-property relationships of N-acyl amino acids and the experimental process for their characterization, the following diagrams are provided.
Caption: General structure of N-acyl amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Effect of Fatty Acyl Structure on the Foam Properties of N-Acyl Serinate Surfactants [jstage.jst.go.jp]
- 5. Effect of Fatty Acyl Structure on the Foam Properties of N-Acyl Serinate Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 9. Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin [jstage.jst.go.jp]
- 10. Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SODIUM COCOYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]
Safety Operating Guide
Personal protective equipment for handling N-Decanoyl-L-aspartic acid
Disclaimer: No specific Safety Data Sheet (SDS) for N-Decanoyl-L-aspartic acid was located. The following guidance is based on the safety profiles of structurally similar compounds, including N-Acetyl-L-aspartic acid, N-benzoyl-L-aspartic acid, and L-Aspartic acid. It is imperative to handle this compound with care and adhere to standard laboratory safety protocols.
This guide provides essential information for the safe handling, use, and disposal of this compound for researchers, scientists, and professionals in drug development.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Recommended when handling the powder and if dust formation is likely. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.
Safe Handling Procedures:
-
Read and understand this safety guide thoroughly before handling the compound.
-
Ensure all required PPE is clean, in good condition, and worn correctly.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust when working with the solid form.
-
Use appropriate tools and equipment to handle the material.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Disposal Plan
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself and disposed of in the same manner.
Personal Protective Equipment Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
